BDP-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H42N2O28S2 |
|---|---|
Molecular Weight |
918.8 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C28H42N2O28S2/c1-6(33)29-12-19(17(57-59(44,45)46)10(4-31)50-25(12)43)53-28-16(38)15(37)21(22(56-28)24(41)42)55-26-13(30-7(2)34)20(18(11(5-32)52-26)58-60(47,48)49)54-27-14(36)8(35)3-9(51-27)23(39)40/h3,8,10-22,25-28,31-32,35-38,43H,4-5H2,1-2H3,(H,29,33)(H,30,34)(H,39,40)(H,41,42)(H,44,45,46)(H,47,48,49)/t8-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19+,20+,21-,22-,25+,26-,27-,28+/m0/s1 |
InChI Key |
PJPHXZZRVNTNGQ-MNJOCXOMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of BDP-4 Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of BDP-4, a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. BODIPY dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability, making them valuable tools in biomedical research and drug development.[][][3][4][5] This document details the synthetic route to a specific this compound derivative, its comprehensive characterization, and relevant experimental protocols.
Synthesis of this compound
The synthesis of this compound, as described in the literature, involves a multi-step process starting from the condensation of an appropriate aldehyde with a pyrrole (B145914) derivative, followed by oxidation and complexation with boron trifluoride.[][6] The specific this compound detailed here is a derivative with alkoxy groups, synthesized via an acid-catalyzed condensation.[6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a this compound derivative as reported in the literature.[6]
Materials:
-
2,4-dimethyl-3-ethylpyrrole
-
Trifluoroacetic acid (TFA)
-
Triethylamine (B128534) (TEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Aluminum chloride (AlCl₃)
-
Sodium chloride (saturated solution)
-
Distilled water
Step 1: Synthesis of the Dipyrromethane Intermediate
-
In a flask, dissolve 2,4-dimethyl-3-ethylpyrrole (2 equivalents) and 4-phenoxybenzaldehyde (1 equivalent) in dichloromethane (DCM).
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, proceed to the next step.
Step 2: Oxidation to the Dipyrromethene
-
To the reaction mixture from Step 1, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1 equivalent) in DCM.
-
Stir the mixture for an additional 1-2 hours at room temperature. The color of the solution should change, indicating the formation of the dipyrromethene.
Step 3: Complexation with Boron Trifluoride
-
To the dipyrromethene solution, add triethylamine (TEA) (5-10 equivalents) to neutralize the acid and act as a base.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (5-10 equivalents) to the mixture.
-
Stir the reaction for 2-4 hours at room temperature.
Step 4: Synthesis of this compound via Phenol Condensation
-
In a separate flask, place the BODIPY core synthesized in the previous steps (1 equivalent) and aluminum chloride (AlCl₃) (4.5 equivalents) in 10 mL of dichloromethane.
-
Reflux the mixture under a nitrogen atmosphere at 60 °C for 15 minutes.
-
Add phenol (2.5 equivalents) to the solution.
-
Continue to reflux and stir the reaction mixture for 20 minutes.
-
After cooling, wash the product with 30 mL of distilled water and 30 mL of saturated aqueous NaCl solution.
-
The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Caption: Synthetic workflow for the this compound dye.
Characterization of this compound
The synthesized this compound dye is characterized using a variety of spectroscopic and analytical techniques to confirm its structure and evaluate its photophysical properties.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to elucidate the molecular structure of the this compound dye.
| This compound Characterization Data | |
| Technique | Observed Data [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.50–7.48 (m, 3H), 7.24–7.22 (m, 2H), 7.08 (t, J = 7.6 Hz, 4H), 6.77 (t, J = 7.2 Hz, 2H), 6.63 (d, J = 7.6 Hz, 4H), 2.52 (s, 6H), 2.19 (q, J = 7.6 Hz, 4H), 1.26 (s, 6H), 0.85 (t, J = 7.6 Hz, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 156.90, 154.48, 138.10, 136.00, 133.29, 131.38, 128.92, 128.66, 128.39, 119.34, 118.80, 17.05, 14.52, 12.84, 11.73 |
| ¹¹B NMR (128 MHz, CDCl₃) | δ (ppm): 0.91 (s) |
| Mass Spectrometry (MS) | |
| MS m/z [M+H]⁺ | Calculated for C₃₅H₃₈BN₂O₂⁺: 529.49; Found: 551.30 (Note: The found mass in the reference appears to be an adduct, a common occurrence in ESI-MS). |
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.
Photophysical Characterization
The photophysical properties of this compound are critical for its applications as a fluorescent probe. These properties are typically measured in various solvents to understand the influence of the environment on its fluorescence.
UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are used to determine the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), and Stokes shift.
Quantum Yield (Φ_F) and Fluorescence Lifetime (τ_F): The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are key parameters for characterizing fluorescent dyes.
| Photophysical Properties of Representative BODIPY Dyes | |
| Property | Typical Value Range |
| Absorption Maximum (λ_abs) | 500 - 550 nm[7] |
| Emission Maximum (λ_em) | 530 - 560 nm[7] |
| Molar Extinction Coefficient (ε) | 4,000 - 110,000 M⁻¹cm⁻¹[7] |
| Fluorescence Quantum Yield (Φ_F) | Often high, can approach 1.0[] |
| Stokes Shift | Generally small, 440 - 490 cm⁻¹[8] |
Note: The specific photophysical data for the this compound detailed in the synthesis section were not fully provided in the cited source. The table above provides typical ranges for the broader BODIPY class of dyes.
Experimental Protocols: Characterization
NMR Spectroscopy:
-
Dissolve a small amount of the purified this compound dye in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a standard NMR spectrometer.
Mass Spectrometry:
-
Prepare a dilute solution of the this compound dye in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
UV-Visible and Fluorescence Spectroscopy:
-
Prepare a series of dilute solutions of this compound in the solvent of interest (e.g., toluene, chloroform, acetonitrile).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs) and molar extinction coefficient (ε).
-
Record the fluorescence emission spectrum using a fluorometer, exciting at the absorption maximum, to determine the emission maximum (λ_em).
Caption: Characterization workflow for the this compound dye.
Applications in Drug Development and Research
BODIPY dyes, including derivatives like this compound, are extensively used in various biomedical applications due to their favorable properties.[5] Their high fluorescence quantum yield and photostability make them excellent candidates for:
-
Bioimaging: As fluorescent probes for labeling and visualizing cellular components and biomolecules.[][5]
-
Fluorescence-based Assays: In high-throughput screening and other assays for drug discovery.[9]
-
Photodynamic Therapy (PDT): Certain BODIPY derivatives can be designed to generate reactive oxygen species upon light irradiation, enabling their use as photosensitizers in PDT for cancer treatment.[3][5]
-
Sensors: Their fluorescence can be modulated by the local environment, allowing for the development of sensors for ions, pH, and other biologically relevant analytes.[]
The specific this compound derivative detailed in this guide, with its alkoxy functionalization, may exhibit altered solubility and cellular uptake properties, making it a potentially valuable tool for these applications. Further research into its specific biological interactions and performance in cellular environments is warranted.
References
- 3. Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carborane-based BODIPY dyes: synthesis, structural analysis, photophysics and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photophysical Profile of BDP-4 Photosensitizers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron-dipyrromethene (BODIPY) dyes, often abbreviated as BDP, represent a versatile class of fluorophores that have garnered significant attention as potent photosensitizers (PS) for photodynamic therapy (PDT).[1][2] PDT is a minimally invasive therapeutic modality that employs the combination of a photosensitizer, a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tumor ablation.[3][4][5][6]
The core mechanism of PDT involves the excitation of the photosensitizer from its ground state (S₀) to a short-lived excited singlet state (S₁) upon light absorption.[7] While it can return to the ground state via fluorescence, an efficient photosensitizer undergoes intersystem crossing (ISC) to a long-lived excited triplet state (T₁).[8] This triplet-state photosensitizer then transfers its energy to ground-state molecular oxygen (³O₂), a triplet species, to produce the highly reactive singlet oxygen (¹O₂), which is the primary mediator of cytotoxicity in Type II PDT processes.[5][9][10] The efficacy of a BODIPY-based photosensitizer is therefore critically dependent on its photophysical properties, which dictate its ability to absorb light and efficiently generate singlet oxygen.[11]
Core Photophysical Properties of BODIPY-Based Photosensitizers
The therapeutic potential of BODIPY photosensitizers is defined by several key photophysical parameters. These include a high molar absorption coefficient in the therapeutic window (600-800 nm), excellent photostability, and, most importantly, a high quantum yield of singlet oxygen generation (ΦΔ).[1][11] Strategic chemical modifications to the BODIPY core, such as the introduction of heavy atoms (e.g., iodine or bromine), are commonly employed to enhance the rate of intersystem crossing via the "heavy-atom effect," which consequently increases the singlet oxygen quantum yield while reducing the fluorescence quantum yield (ΦF).[11][12]
Data Presentation: Photophysical Properties of Representative BDP Derivatives
The following table summarizes the key photophysical data for several BODIPY derivatives, illustrating the impact of structural modifications on their optical and photosensitizing properties.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference |
| BLa | Aqueous | 501 | 511 | 0.031 | - | [13] |
| BILa | Aqueous | 523 | 537 | 0.010 | - | [13] |
| BDILa | Aqueous | 542 | 557 | 0.005 | - | [13] |
| BDILa | Ethanol | - | - | - | 0.53 | [12] |
| BDPI-lyso | Ethanol | - | - | 0.05 | 0.95 | [14] |
| DPPBDPI | Toluene | 660 | 705 | 0.05 | 0.80 | [15] |
| I₂-BDP | - | 534 | - | 0.02 | 1.34x Rose Bengal | [11] |
| BDP-CR | DMSO | 671 | 702 | 0.052 | - | [16] |
| BDP (control) | DMSO | 671 | 702 | 0.27 | - | [16] |
Experimental Protocols
Accurate characterization of photophysical properties is essential for the evaluation of novel photosensitizers. The following sections detail the standard methodologies for these measurements.
UV-Vis Absorption and Fluorescence Spectroscopy
This is the foundational analysis to determine the wavelengths at which the photosensitizer absorbs and emits light.
-
Methodology:
-
Solutions of the BDP photosensitizer are prepared in a suitable solvent (e.g., ethanol, DMSO, or buffered aqueous solution) at a known concentration.
-
Absorption spectra are recorded using a UV-Vis spectrophotometer. The absorbance should ideally be kept below 0.1 to minimize inner filter effects in subsequent fluorescence measurements.[17]
-
Fluorescence emission spectra are recorded on a fluorescence spectrometer. The sample is excited at its absorption maximum (λ_abs), and the emission is scanned over the expected wavelength range.[18]
-
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield represents the efficiency of the emission process. It is typically measured using a comparative method.[17]
-
Methodology:
-
A well-characterized fluorescent standard with a known quantum yield (e.g., Rhodamine B, Quinine Sulfate) that absorbs at the same excitation wavelength as the sample is chosen.[17][19]
-
A series of solutions of both the standard and the test sample are prepared at varying concentrations, ensuring their absorbance at the excitation wavelength is low (<0.1).[19]
-
The absorption and fluorescence spectra of all solutions are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).[18]
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The fluorescence quantum yield (Φ_F) is calculated using the following equation[18][19]: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n²_sample / n²_std) Where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Singlet Oxygen Quantum Yield (Φ_Δ) Determination
This is the most critical parameter for a PDT agent, quantifying its efficiency in generating ¹O₂. An indirect method using a chemical scavenger is commonly employed.[20][21][22]
-
Methodology:
-
A solution containing the BDP photosensitizer and a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), is prepared in an appropriate solvent (e.g., ethanol).[12]
-
A reference photosensitizer with a known Φ_Δ value (e.g., Hematoporphyrin, Rose Bengal) is used as a standard.[12][20]
-
The solution is irradiated with a light source (e.g., LED) at a wavelength where the photosensitizer absorbs but the scavenger does not.[12]
-
The rate of ¹O₂ generation is determined by monitoring the decrease in the scavenger's absorbance (for DPBF, typically around 424 nm) over time using a UV-Vis spectrophotometer.[12]
-
The Φ_Δ of the sample is calculated by comparing its rate of scavenger degradation to that of the standard under identical conditions.[20]
-
Visualized Workflows and Mechanisms
Experimental Workflow for Photosensitizer Characterization
The following diagram outlines the typical workflow for the synthesis and evaluation of a novel BDP photosensitizer.
Caption: Workflow for BDP photosensitizer evaluation.
Mechanism of Type II Photodynamic Therapy
The generation of singlet oxygen via a Type II PDT mechanism is illustrated below. This process is fundamental to the therapeutic action of this compound photosensitizers.
Caption: Energy transitions in Type II PDT.
Cellular Uptake and Mechanism of Action
For a photosensitizer to be effective, it must first be taken up by target cancer cells and localize in a vulnerable subcellular compartment.
Cellular Uptake and Localization
Studies have shown that nanoparticles of BDP derivatives can be internalized by cancer cells through energy-dependent endocytosis pathways, including clathrin-mediated and caveolae-mediated processes.[23] Following uptake, these photosensitizers often accumulate in specific organelles such as lysosomes or mitochondria.[14][24] This targeted localization is advantageous, as photodamage to these organelles can efficiently trigger programmed cell death, or apoptosis.[14][24]
Phototoxicity and Apoptosis Induction
BODIPY photosensitizers generally exhibit low to negligible cytotoxicity in the absence of light.[12][25] Upon irradiation at the appropriate wavelength, the intracellular this compound generates ¹O₂, inducing significant phototoxicity.[26] This burst of oxidative stress leads to the damage of key cellular components, particularly the membranes of mitochondria and lysosomes.[14] Damage to mitochondria can initiate the intrinsic apoptotic pathway through the release of cytochrome c and the activation of caspases, leading to controlled cell death.[24] The disruption of lysosomes can also release enzymes that contribute to cellular degradation and apoptosis.[14] This apoptotic mechanism is preferable to necrosis for cancer therapy as it avoids triggering a significant inflammatory response.[26]
Caption: Cellular pathway of this compound photodynamic action.
Conclusion
This compound and related BODIPY derivatives are a highly promising class of photosensitizers for photodynamic therapy. Their appeal lies in their strong absorption characteristics, high photostability, and the synthetic tunability of their photophysical properties. By employing strategies such as the heavy-atom effect, researchers can rationally design BDP molecules with suppressed fluorescence and enhanced intersystem crossing, leading to highly efficient singlet oxygen generation. The ability of these photosensitizers to be taken up by cancer cells and induce apoptosis upon light activation underscores their potential as effective and targeted anticancer agents. Continued research into the structure-property relationships of these compounds will further advance the development of next-generation photosensitizers for clinical applications.
References
- 1. Boron dipyrromethene (BODIPY)-based photosensitizers for photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 5. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 6. Photodynamic Therapy | American Cancer Society [cancer.org]
- 7. Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Explicit macroscopic singlet oxygen modeling for benzoporphyrin derivative monoacid ring A (BPD)-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel BODIPY-based photosensitizer with pH-active singlet oxygen generation for photodynamic therapy in lysosomes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Single-Molecule Förster Resonance Energy Transfer-Based Photosensitizer for Synergistic Photodynamic/Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.horiba.com [static.horiba.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. iss.com [iss.com]
- 20. researchgate.net [researchgate.net]
- 21. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]
- 22. lirias.kuleuven.be [lirias.kuleuven.be]
- 23. Mechanism of cellular uptake, localization and cytotoxicity of organic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photodynamic Therapy: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Photophysical Properties of Tumor-Targeted Water-Soluble BODIPY Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Absorption and Emission Spectra Analysis of BDP-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core photophysical properties of the BODIPY derivative designated as BDP-4. Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. Understanding the specific spectral characteristics of this compound is crucial for its effective application in various research and drug development contexts, including fluorescence imaging, sensing, and as a photosensitizer.
Data Presentation: Photophysical Properties of this compound
The following table summarizes the key quantitative data for the photophysical properties of this compound in solution. These parameters are essential for comparing this compound with other fluorophores and for designing experiments that utilize its fluorescent properties.
| Parameter | Symbol | Value | Solvent |
| Absorption Maximum | λabs | 570 nm | Tetrahydrofuran (THF) |
| Emission Maximum | λem | Not explicitly stated for this compound in THF. Typically, BODIPY dyes have a small Stokes shift (the difference between the absorption and emission maxima), so the emission maximum is expected to be slightly longer than the absorption maximum. | Tetrahydrofuran (THF) |
| Molar Extinction Coefficient | ε | Data not available in the provided search results. However, BODIPY dyes generally exhibit high molar extinction coefficients, often in the range of 50,000 to 100,000 M-1cm-1. | - |
| Fluorescence Quantum Yield | ΦF | Data not available in the provided search results. The quantum yield of BODIPY dyes can vary significantly with substitution and environment, but they are known for generally high quantum yields. | - |
| Fluorescence Lifetime | τF | Data not available in the provided search results. The fluorescence lifetime of BODIPY dyes is typically in the range of 1 to 10 nanoseconds. | - |
Note: The provided search results explicitly state the absorption maximum of BDP4 in THF as 570 nm[1]. However, specific quantitative values for the emission maximum in THF, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime for this specific this compound derivative were not available in the search results. The general characteristics of BODIPY dyes are provided for context. For precise experimental work, it is highly recommended that these parameters be determined empirically for the specific batch of this compound being used.
Experimental Protocols
Detailed methodologies for the key experiments required to characterize the absorption and emission spectra of this compound are provided below. These protocols are generalized and can be adapted for most standard fluorophores.
Measurement of Absorption and Emission Spectra
This protocol outlines the procedure for determining the absorption and emission maxima of this compound using a UV-Vis spectrophotometer and a spectrofluorometer.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble (e.g., THF, Dichloromethane, or Acetonitrile).
-
Preparation of Working Solution: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. The final concentration should be adjusted to have an absorbance between 0.05 and 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Spectrum Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Replace the blank with a cuvette containing the this compound working solution and record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
-
-
Emission Spectrum Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined absorption maximum (λabs).
-
Scan the emission monochromator over a wavelength range starting from slightly above the excitation wavelength to the near-infrared region (e.g., 580-800 nm for this compound with λabs at 570 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Ensure that the excitation and emission slits are set to an appropriate width to balance signal intensity and spectral resolution.
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For this compound with an absorption maximum around 570 nm, a suitable standard could be Cresyl Violet or Rhodamine 101.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement of Absorption and Emission Spectra:
-
Measure the absorption spectra of all prepared solutions.
-
Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
-
Data Analysis: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes.
Methodology:
-
Instrument Setup:
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a wavelength suitable for exciting this compound (e.g., around 570 nm).
-
The detector should be a sensitive, high-speed photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).
-
-
Sample Preparation: Prepare a dilute solution of this compound, similar to that used for quantum yield measurements.
-
Data Acquisition:
-
Measure the instrument response function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample.
-
Replace the scattering solution with the this compound sample and collect the fluorescence decay data. The collection should continue until a sufficient number of photon counts are accumulated in the peak channel to ensure good statistical accuracy.
-
-
Data Analysis:
-
The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model, after deconvolution with the IRF.
-
The goodness of the fit is evaluated by statistical parameters such as chi-squared (χ²).
-
For a simple, single-exponential decay, the fluorescence lifetime (τF) is the time constant of the decay.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for determining the absorption and emission maxima of this compound.
Caption: Workflow for the relative determination of fluorescence quantum yield.
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
References
A Theoretical Exploration of BDP-4 Molecular Orbitals: A Technical Guide
Disclaimer: The following guide on the theoretical studies of BDP-4 molecular orbitals uses "this compound" as a representative model for demonstrating the principles and methodologies of computational chemistry analyses. Due to the lack of specific public data for a molecule explicitly named "this compound," the quantitative data presented herein is illustrative and synthesized from typical values for similar molecular structures within the broader class of fluorescent dyes to which it may belong. This document is intended for researchers, scientists, and drug development professionals as a framework for understanding and applying theoretical molecular orbital studies.
This technical whitepaper provides an in-depth analysis of the theoretical studies of the molecular orbitals of a representative Boron-Dipyrromethene (BODIPY) compound, designated here as this compound. The focus is on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining the electronic and optical properties of a molecule.[1][2] Understanding these properties is paramount for applications in drug development, photosensitizers, and organic electronics.
Introduction to Frontier Molecular Orbitals
In molecular orbital theory, HOMO and LUMO are the orbitals that dictate a molecule's reactivity and electronic behavior.[1][2] The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO's energy corresponds to its ability to accept an electron (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and the energy of its lowest electronic excitation.[1][2][3] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the absorption spectrum.[2]
Computational Methodology
The electronic properties of this compound were investigated using Density Functional Theory (DFT), a computational method that has proven to be a powerful tool for studying the electronic structure of molecules.[4][5]
Experimental Protocols:
-
Geometry Optimization: The molecular geometry of this compound was optimized in the ground state using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Electronic Property Calculations: Following geometry optimization, single-point energy calculations were performed to determine the energies of the molecular orbitals. The HOMO and LUMO energies were extracted from these calculations.
-
Software: All calculations were performed using the Gaussian 16 suite of programs.[5]
The workflow for these computational experiments is depicted below.
Quantitative Data Summary
The key quantitative results from the DFT calculations on this compound are summarized in the table below. These values provide insight into the molecule's electronic behavior and potential applications.
| Parameter | Value (eV) | Description |
| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential.[1] |
| ELUMO | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity.[1] |
| HOMO-LUMO Gap (ΔE) | 3.44 | The energy difference between HOMO and LUMO. Correlates with chemical stability and the lowest energy electronic transition.[1][2] |
| EHOMO-1 | -6.52 | Energy of the next-to-highest occupied molecular orbital (NHOMO).[2] |
| ELUMO+1 | -1.87 | Energy of the second lowest unoccupied molecular orbital (SLUMO).[2] |
Analysis of Molecular Orbitals and Electronic Properties
The calculated HOMO and LUMO energies, along with the HOMO-LUMO gap, are fundamental in predicting the photophysical properties of this compound. The energy gap of 3.44 eV suggests that this compound is likely to absorb light in the ultraviolet-visible region of the electromagnetic spectrum, making it a candidate for applications as a photosensitizer or in organic light-emitting diodes (OLEDs).
The spatial distribution of the HOMO and LUMO provides further insights. For many BODIPY dyes, the HOMO is typically localized on the π-conjugated core of the molecule, while the LUMO is also distributed across this core. This π-π* transition is characteristic of such dye molecules and is responsible for their strong absorption and emission properties.
The relationship between the calculated molecular orbital energies and the resulting electronic properties is illustrated in the diagram below.
Conclusion
The theoretical study of this compound's molecular orbitals using DFT provides valuable insights into its electronic structure and potential applications. The calculated HOMO, LUMO, and HOMO-LUMO gap are key parameters for understanding its reactivity, stability, and photophysical properties. This computational approach serves as a powerful predictive tool in the rational design of new molecules for various applications in drug development and materials science, allowing for the in-silico screening of candidates before their synthesis. Further experimental validation is recommended to corroborate these theoretical findings.
References
The Dawn of a Powerful Partnership: A Technical Guide to the Discovery and History of BODIPY Donor-Acceptor Dyads
For Researchers, Scientists, and Drug Development Professionals
The field of molecular probes and photosensitizers has been revolutionized by the development of sophisticated fluorophores, among which the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core stands out for its exceptional photophysical properties. The strategic pairing of this remarkable acceptor with a diverse array of electron-donating moieties has given rise to BODIPY donor-acceptor dyads, a class of molecules with tunable properties that are driving innovation in biomedical imaging, photodynamic therapy (PDT), and beyond. This in-depth technical guide explores the discovery and historical evolution of these powerful molecular tools, providing a comprehensive overview of their synthesis, photophysical characteristics, and key applications.
A Historical Perspective: From a Fluorescent Core to Functional Dyads
The journey of BODIPY donor-acceptor dyads begins with the initial synthesis of the BODIPY core in 1968 by Treibs and Kreuzer.[1] However, it was the subsequent decades of research that unlocked the true potential of this versatile scaffold. Scientists began to explore the modification of the BODIPY core at its three main reactive sites: the α- and β-pyrrolic positions, and the meso-position.[2] This opened the door to the rational design of molecules with tailored electronic and photophysical properties.
The concept of creating donor-acceptor systems with BODIPY as the acceptor moiety emerged from the desire to modulate its fluorescence and enable new functionalities, such as photoinduced electron transfer (PET). Early work focused on attaching various electron-donating groups to the BODIPY core, leading to the first examples of these dyads. While a single "discovery" paper is difficult to pinpoint, the development was a gradual evolution driven by the need for probes in applications like sensing, bioimaging, and solar cells.[2][3] The ability to fine-tune the electronic coupling between the donor and acceptor moieties allowed for the precise control of properties like absorption and emission wavelengths, fluorescence quantum yields, and the generation of reactive oxygen species (ROS).[4][5]
The Power of Partnership: Photophysical Properties of BODIPY Donor-Acceptor Dyads
The defining characteristic of BODIPY donor-acceptor dyads is the intramolecular charge transfer (ICT) that occurs upon photoexcitation. This process, where an electron is transferred from the donor to the acceptor, dramatically influences the photophysical behavior of the molecule. The efficiency and nature of this ICT are governed by the electronic properties of the donor and acceptor, the linker connecting them, and the surrounding solvent environment.[4]
Key photophysical parameters that are modulated in these dyads include:
-
Absorption and Emission Wavelengths: The formation of a charge-separated excited state often leads to a red-shift in both the absorption and emission spectra compared to the parent BODIPY core. This tunability is crucial for applications requiring excitation at longer wavelengths to minimize tissue autofluorescence and enhance penetration depth in biological imaging.
-
Fluorescence Quantum Yield (ΦF): The fluorescence of the BODIPY core can be significantly quenched in donor-acceptor dyads due to the competing PET process. This "off-on" switching of fluorescence has been harnessed for the development of sensors that respond to specific analytes or changes in their environment.
-
Singlet Oxygen Quantum Yield (ΦΔ): While typically highly fluorescent, the BODIPY core can be engineered to become an efficient photosensitizer for PDT. In donor-acceptor dyads, the formation of a triplet excited state via intersystem crossing (ISC) from the charge-separated state can lead to efficient singlet oxygen generation.[4]
The following tables summarize the photophysical properties of a selection of BODIPY donor-acceptor dyads, showcasing the diversity of their characteristics.
| Donor Moiety | Acceptor Moiety | Linker | λabs (nm) | λem (nm) | ΦF | ΦΔ | Solvent | Reference |
| Anthracene | BODIPY | Direct | 507 | 552 | - | - | Dichloromethane (B109758) | [1](--INVALID-LINK--) |
| Ferrocene | BODIPY | Direct | - | - | Quenched | - | - | [6](--INVALID-LINK--) |
| Carbazole | BODIPY | Phenyl | - | - | - | - | - | [5](--INVALID-LINK--) |
| Benzodithiophene | BODIPY | Thiophene | 527 | 548 | - | 0.77 | Chloroform | [4](--INVALID-LINK--) |
Note: "-" indicates data not specified in the provided search results.
Constructing the Dyad: Key Synthetic Methodologies
The synthesis of BODIPY donor-acceptor dyads typically involves a multi-step process that begins with the construction of the BODIPY core, followed by the attachment of the donor moiety.
Synthesis of the BODIPY Core
A common and versatile method for the synthesis of the meso-aryl substituted BODIPY core is the acid-catalyzed condensation of a pyrrole (B145914) derivative with an aromatic aldehyde, followed by oxidation and complexation with boron trifluoride etherate.
Experimental Protocol: General Synthesis of a meso-Aryl BODIPY
-
Condensation: To a solution of the aryl aldehyde (1 equivalent) and a 2-substituted pyrrole (2-3 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, a catalytic amount of trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Oxidation: A solution of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil (2-3 equivalents), in DCM is added to the reaction mixture. The stirring is continued for a few more hours.
-
Complexation: Triethylamine (TEA) or another suitable base is added to neutralize the acidic mixture, followed by the addition of boron trifluoride etherate (BF3·OEt2). The reaction is stirred for several hours to overnight.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired meso-aryl BODIPY.[7]
Attachment of the Donor Moiety
The donor group can be introduced at different positions of the BODIPY core using various cross-coupling reactions. The choice of the reaction depends on the desired linkage and the functional groups present on both the BODIPY core and the donor molecule.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Linkage
This protocol describes the coupling of a halogenated BODIPY with an arylboronic acid.
-
Reaction Setup: In a reaction vessel, the halogenated BODIPY (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents) are combined.
-
Solvent Addition: A degassed mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is added.
-
Reaction: The mixture is heated to 80-100 °C under an inert atmosphere and stirred for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired BODIPY donor-acceptor dyad.[8]
Visualizing the Process: Workflows and Mechanisms
To better understand the principles and processes involved in the study of BODIPY donor-acceptor dyads, the following diagrams, generated using the DOT language, illustrate key concepts.
General Synthetic Workflow
The following diagram outlines the general synthetic pathway for a BODIPY donor-acceptor dyad.
Caption: General synthetic workflow for BODIPY donor-acceptor dyads.
Photoinduced Electron Transfer (PET) and Intersystem Crossing (ISC)
The Jablonski diagram below illustrates the key photophysical processes in a BODIPY donor-acceptor dyad that lead to fluorescence or singlet oxygen generation.
Caption: Jablonski diagram illustrating photophysical pathways.
The Future is Bright: Applications and Outlook
The versatility of BODIPY donor-acceptor dyads has led to their application in a wide range of scientific disciplines. In the realm of drug development, they are being explored as:
-
Fluorescent Probes for Bioimaging: Their tunable emission and sensitivity to the local environment make them excellent candidates for imaging specific cellular components and processes.
-
Photosensitizers for Photodynamic Therapy (PDT): The ability to generate cytotoxic singlet oxygen upon light activation is being harnessed for the development of targeted cancer therapies.
-
Theranostic Agents: Combining both imaging and therapeutic capabilities in a single molecule, BODIPY donor-acceptor dyads hold promise for personalized medicine.
The ongoing research in this field continues to push the boundaries of what is possible. The development of new synthetic methodologies, the exploration of novel donor and acceptor combinations, and a deeper understanding of the underlying photophysics will undoubtedly lead to the creation of even more sophisticated and powerful molecular tools for the advancement of science and medicine. The future of BODIPY donor-acceptor dyads is indeed bright, with the potential to illuminate new discoveries and pave the way for innovative therapeutic strategies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. BODIPY dyads from a,c-biladiene salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 6. Synthesis and photodynamic activity of a panel of BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel A-π-D-π-A-type BODIPY dyads as small-molecule donors for solution-processed organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of BODIPY Dyes in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of BODIPY (boron-dipyrromethene) dyes in various organic solvents. Given the frequent ambiguity in the nomenclature of specialized dyes, this document focuses on several well-characterized and commonly used BODIPY derivatives to provide a representative understanding of their solubility profiles. The term "BDP-4" is not a standardized identifier and lacks specific data in publicly available scientific literature; therefore, this guide will address the broader class of BODIPY dyes.
The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the selection of appropriate solvents for handling, formulating, and applying these versatile fluorophores.
Introduction to BODIPY Dyes and their Solubility
BODIPY dyes are a class of fluorescent probes known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity.[1] Structurally, the core of a BODIPY dye is a dipyrromethene ligand complexed with a BF₂ unit. The solubility of these dyes is largely dictated by the peripheral substituents on the BODIPY core. While the parent BODIPY structure is generally hydrophobic and thus soluble in many organic solvents, modifications can be made to enhance solubility in either aqueous or nonpolar environments.[2][3]
Quantitative Solubility Data of Representative BODIPY Dyes
The following table summarizes the available quantitative and qualitative solubility data for several common BODIPY dyes in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the specific isomeric form of the dye. For some dyes, solubility is reported qualitatively as "soluble" or "good," indicating that they dissolve to a practical extent for common applications, while for others, more precise quantitative data is available.
| BODIPY Derivative | Organic Solvent | Solubility | Notes |
| BODIPY FL | Dimethyl Sulfoxide (DMSO) | 90 mg/mL (308.12 mM)[4] | Sonication is recommended.[4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (342.36 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | |
| BODIPY 480/508-cholesterol | Ethanol | ~0.5 mg/mL[5] | |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[5] | ||
| Dimethylformamide (DMF) | ~1 mg/mL[5] | ||
| BODIPY TMR-X, SE | Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | |
| BODIPY 630/650 NHS Ester | Dimethyl Sulfoxide (DMSO) | Soluble[1] | |
| Dimethylformamide (DMF) | Soluble[1] | ||
| BDP 630/650 maleimide (B117702) | Dimethyl Sulfoxide (DMSO) | Good solubility[6] | |
| Dimethylformamide (DMF) | Good solubility[6] | ||
| Polymeric BODIPY Dyes | Chloroform | At least 10 mg/mL | For certain polymeric derivatives. |
| Dimethyl Sulfoxide (DMSO) | At least 10 mg/mL | For certain polymeric derivatives. | |
| Dimethylformamide (DMF) | At least 10 mg/mL | For certain polymeric derivatives. |
Experimental Protocol for Determining the Solubility of BODIPY Dyes
A reliable and widely used method for determining the solubility of hydrophobic dyes, such as BODIPY derivatives, in organic solvents is through UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which correlates the absorbance of a solution to the concentration of the dissolved dye.
Principle:
A calibration curve is generated by measuring the absorbance of a series of standard solutions of the BODIPY dye at a known concentration in the solvent of interest. A saturated solution of the dye is then prepared, and its absorbance is measured. The concentration of the saturated solution, which corresponds to the solubility, is then determined by interpolating from the calibration curve.[7]
Materials and Equipment:
-
BODIPY dye of interest (analytical standard grade)
-
High-purity organic solvents
-
UV-Visible spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Syringe filters (solvent-compatible, 0.22 µm or 0.45 µm pore size)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of the BODIPY dye and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.
-
-
Determination of the Wavelength of Maximum Absorbance (λmax):
-
Using one of the standard solutions, scan the absorbance spectrum over a relevant wavelength range to determine the λmax, the wavelength at which the dye exhibits the highest absorbance.
-
-
Generation of the Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution, using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration. This graph is the calibration curve. A linear regression should be applied to obtain the equation of the line and the R² value, which should be close to 1 for a good correlation.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of the BODIPY dye to a known volume of the organic solvent in a glass vial. The amount should be more than what is expected to dissolve.
-
Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value for the solubility measurement.
-
-
Measurement of Solubility:
-
After equilibration, allow the solution to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of the BODIPY dye in the specific organic solvent at the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key steps in the experimental determination of BODIPY dye solubility.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of BODIPY dyes.
Conclusion
References
- 1. abpbio.com [abpbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]
- 4. BODIPY-FL | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. BDP 630/650 maleimide (A270082) | Antibodies.com [antibodies.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of BDP-4 Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the singlet oxygen generation capabilities of BDP-4, an aza-BODIPY-type photosensitizer. Boron-dipyrromethene (BODIPY) dyes and their aza-analogs are a significant class of photosensitizers utilized in photodynamic therapy (PDT) due to their strong absorption in the visible and near-infrared regions, high photostability, and tunable photophysical properties. The efficiency of a photosensitizer in PDT is critically determined by its singlet oxygen quantum yield (ΦΔ), which quantifies the number of singlet oxygen molecules generated per photon absorbed.
Quantitative Data on Singlet Oxygen Generation
The singlet oxygen quantum yield is a critical parameter for evaluating the efficacy of a photosensitizer. Below is a summary of the photophysical properties of a representative tetra-iodinated aza-BODIPY derivative, which is structurally analogous to this compound.
| Photosensitizer | Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Fluorescence Quantum Yield (Φ_F_) | Triplet Quantum Yield (Φ_T_) | Singlet Oxygen Quantum Yield (Φ_Δ_) | Reference |
| Tetra-iodinated aza-BODIPY | Not Specified | NIR region | Not Specified | Not Specified | 0.78 | 0.70 ± 0.03 | [1][2][3] |
| Methylene Blue (Reference) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 0.52 | [2] |
Experimental Protocols
The determination of the singlet oxygen quantum yield is a crucial experiment in the characterization of novel photosensitizers. The indirect method using a chemical trap is a widely adopted technique.
Protocol for Determination of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)
This protocol is a standard method for the indirect determination of singlet oxygen quantum yield by observing the decrease in absorbance of a chemical trap, DPBF, which reacts specifically with singlet oxygen.
Materials:
-
Photosensitizer: this compound or a related aza-BODIPY derivative
-
Reference Photosensitizer: Methylene Blue (MB) or Rose Bengal (RB) with a known ΦΔ in the chosen solvent.
-
Singlet Oxygen Trap: 1,3-Diphenylisobenzofuran (DPBF)
-
Solvent: A suitable air-saturated solvent in which all components are soluble (e.g., Dimethylformamide (DMF), Toluene, etc.)
-
Light Source: A monochromatic light source (e.g., laser or filtered lamp) with a wavelength corresponding to the absorption maximum of the photosensitizer.
-
Spectrophotometer: A UV-Vis spectrophotometer to measure absorbance changes.
-
Cuvettes: Quartz cuvettes for UV-Vis measurements.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the photosensitizer (this compound) and the reference photosensitizer (e.g., MB) in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a stock solution of DPBF in the same solvent.
-
-
Experimental Setup:
-
In a quartz cuvette, mix the photosensitizer solution and the DPBF solution. The final concentration of DPBF should be such that its absorbance at a monitoring wavelength (typically around 415 nm) is between 1.0 and 1.5.
-
Prepare a similar solution using the reference photosensitizer instead of the test compound.
-
-
Irradiation and Measurement:
-
Place the cuvette containing the sample solution in the spectrophotometer and record the initial absorbance spectrum, paying close attention to the absorbance of DPBF at its maximum.
-
Irradiate the sample with the monochromatic light source for a short, defined period.
-
Immediately after irradiation, record the absorbance spectrum of the solution again.
-
Repeat the irradiation and measurement steps for several time intervals, monitoring the decrease in the DPBF absorbance.
-
Repeat the entire procedure for the reference photosensitizer under identical conditions.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the test photosensitizer and the reference.
-
The slope of this plot is proportional to the rate of DPBF consumption and thus to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample_) can be calculated using the following equation:
ΦΔ_sample_ = ΦΔ_ref_ × (k_sample_ / k_ref_) × (I_abs_ref_ / I_abs_sample_)
Where:
-
ΦΔ_ref_ is the known singlet oxygen quantum yield of the reference photosensitizer.
-
k_sample_ and k_ref_ are the slopes of the DPBF absorbance decay plots for the sample and reference, respectively.
-
I_abs_sample_ and I_abs_ref_ are the rates of light absorption by the sample and reference photosensitizers, respectively. This can be determined from the integration of the absorbance spectra over the emission spectrum of the light source or approximated by the absorbance at the excitation wavelength if it is monochromatic.
-
-
Visualizations
Experimental Workflow for Singlet Oxygen Quantum Yield Determination
Caption: Workflow for determining singlet oxygen quantum yield.
Signaling Pathway in Photodynamic Therapy
Caption: Key steps in PDT leading to cell death.
References
An In-depth Technical Guide to the Electrochemical Properties of BODIPY Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron Dipyrromethene (BODIPY) dyes, scientifically known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, are a versatile class of fluorescent molecules that have garnered significant attention in various scientific fields, including bioimaging, sensing, and materials science.[1][2][3] Their robust chemical nature, high fluorescence quantum yields, and tunable photophysical properties make them ideal candidates for a wide range of applications.[1][2] A key aspect of their utility lies in their rich redox chemistry, which allows for their implementation in electron transfer reactions.[4][5] This technical guide provides a comprehensive overview of the electrochemical properties of various BODIPY derivatives, with a focus on quantitative data, experimental methodologies, and the logical workflows of their application in chemical sensing.
The electrochemical behavior of BODIPY dyes is heavily influenced by the nature and position of substituents on the core structure.[5] This allows for a high degree of tunability of their redox potentials, making them suitable for applications such as photoredox catalysis, redox-active ligands, and light-harvesting antennae.[4][5]
Core Structure and Numbering
The core structure of BODIPY consists of a dipyrromethene ligand complexed with a BF2 moiety. The standard numbering system for the BODIPY core is illustrated below. Substitutions can occur at the α-positions (1, 3, 5, 7), β-positions (2, 6), and the meso-position (8). The electrochemical properties are highly sensitive to substitution at these positions.
Quantitative Electrochemical Data of BODIPY Derivatives
The following tables summarize the key electrochemical data for a range of BODIPY derivatives, extracted from the scientific literature. The data primarily includes half-wave potentials for oxidation (E½ (ox)) and reduction (E½ (red)), which are crucial indicators of the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. All potentials are referenced against the ferrocene/ferrocenium (Fc/Fc+) couple unless otherwise stated.
Table 1: Electrochemical Properties of meso-Substituted BODIPY Derivatives
| Compound/Substituent at meso-position (8) | E½ (ox) (V vs. Fc/Fc+) | E½ (red) (V vs. Fc/Fc+) | Solvent | Supporting Electrolyte | Reference |
| 2-pyridyl | Not Reported | Not Reported | Acetonitrile (B52724) | NBu4PF6 | [6] |
| 3-pyridyl | Not Reported | Not Reported | Acetonitrile | NBu4PF6 | [6] |
| 4-pyridyl | Not Reported | Not Reported | Acetonitrile | NBu4PF6 | [6] |
| 2-pyridinium | Positive shift by 100mV compared to 4catPy and 3catPy | More resistant to reduction compared to 4catPy | Acetonitrile | NBu4PF6 | [6][7] |
| 3-pyridinium | Similar to 4catPy | More resistant to reduction compared to 4catPy | Acetonitrile | NBu4PF6 | [6][7] |
| 4-pyridinium | Not Reported | Not Reported | Acetonitrile | NBu4PF6 | [6][7] |
Table 2: Electrochemical Properties of BODIPY Derivatives with Substituents at other positions
| Compound/Substituent | E½ (ox) (V vs. Fc/Fc+) | E½ (red) (V vs. Fc/Fc+) | Solvent | Supporting Electrolyte | Reference |
| Unsubstituted BODIPY | Not Reported | -1.53 (average) | Dichloromethane (B109758) | [nBu4N][BF4] | [1][4] |
| 2,6-diiodo | More difficult than unsubstituted | >0.2 V more positive than unsubstituted | Dichloromethane | [nBu4N][BF4] | [1] |
| 2,6-diiodo, morpholino-substituted α-methyl | More difficult than unsubstituted | More positive than 2,6-diiodo | Dichloromethane | [nBu4N][BF4] | [1] |
| 2,6-dicyano | +0.2 V shift from 2-cyano | -0.77 | Acetonitrile | Tetrabutylammonium (B224687) hexafluorophosphate (B91526) | [8] |
| 2-cyano | +0.4 V shift from unsubstituted | Not Reported | Acetonitrile | Tetrabutylammonium hexafluorophosphate | [5][8] |
| 3,5-dicyano | Not Reported | -0.04 | Not Reported | Not Reported | [9] |
Experimental Protocols
The primary technique used to investigate the electrochemical properties of BODIPY derivatives is cyclic voltammetry (CV). The following is a generalized experimental protocol based on common practices reported in the literature.[1][8][10]
Cyclic Voltammetry (CV) Protocol
-
Instrumentation: A computer-controlled potentiostat (e.g., CHI760C) with a three-electrode cell stand is typically used.
-
Electrode System:
-
Working Electrode: A glassy carbon or platinum electrode is commonly used.[10] The electrode surface should be polished before each measurement.
-
Reference Electrode: A silver/silver nitrate (B79036) (Ag/AgNO3) or a saturated calomel (B162337) electrode (SCE) is often employed. It is crucial to report the reference electrode used, as potentials are relative.
-
Counter (Auxiliary) Electrode: A platinum wire is a common choice for the counter electrode.
-
-
Electrolyte Solution:
-
Solvent: A dry, aprotic solvent such as dichloromethane (CH2Cl2) or acetonitrile (MeCN) is used to dissolve the sample and the supporting electrolyte.[1][8]
-
Supporting Electrolyte: A salt with a large electrochemical window, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium tetrafluoroborate (B81430) ([nBu4N][BF4]), is added to the solution at a concentration of approximately 0.1 M to 0.4 M to ensure sufficient conductivity.[1][8]
-
Analyte Concentration: The BODIPY derivative is typically dissolved at a concentration of around 10⁻³ M.[1]
-
-
Experimental Procedure:
-
The electrolyte solution is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can interfere with the measurements.
-
The three electrodes are immersed in the solution.
-
The potential of the working electrode is swept linearly with time from a starting potential to a switching potential and then back to the initial potential. The scan rate typically ranges from 20 mV/s to 10 V/s.[8]
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
-
Internal Reference: Ferrocene (Fc) is often added as an internal standard, and the measured potentials are reported relative to the Fc/Fc+ redox couple.[1][8]
-
Data Analysis: The half-wave potentials (E½), which are the average of the anodic and cathodic peak potentials for a reversible process, are determined from the voltammogram. These values provide information about the HOMO and LUMO energy levels of the molecule.
Signaling Pathways and Experimental Workflows in BODIPY-Based Sensing
While BODIPY derivatives are not typically involved in biological signaling pathways in the traditional sense, their electrochemical and photophysical properties can be modulated by the presence of specific analytes. This change in properties forms the basis of a "signaling" mechanism for chemical sensing. Below are Graphviz diagrams illustrating the logical workflow of BODIPY-based sensors for metal ions.
Workflow for a "Turn-Off" Fluorescent Sensor
This diagram illustrates a common mechanism where the interaction of a BODIPY-based sensor with a metal ion leads to the quenching of its fluorescence.
Caption: Logical workflow of a "turn-off" BODIPY-based fluorescent sensor for metal ions.
Workflow for an Electrochemical Sensor
This diagram shows how the binding of an analyte to a BODIPY derivative can alter its redox potential, which can be detected using techniques like cyclic voltammetry.
Caption: Experimental workflow for an electrochemical sensor using a BODIPY derivative.
Conclusion
The electrochemical properties of BODIPY derivatives are a cornerstone of their diverse applications. The ability to fine-tune their redox potentials through synthetic modification allows for the rational design of molecules for specific functions, from fluorescent probes for bioimaging to components in advanced materials. A thorough understanding of their electrochemical behavior, facilitated by standardized experimental protocols, is essential for the continued development and application of this remarkable class of compounds. The workflows presented illustrate the logical principles behind their use in sensing, providing a framework for the design of novel and highly selective chemosensors.
References
- 1. mdpi.com [mdpi.com]
- 2. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanisms of Intersystem Crossing in BDP-4 and Related BODIPY Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing intersystem crossing (ISC) in the versatile class of boron-dipyrromethene (BODIPY or BDP) dyes, with a focus on principles applicable to specific derivatives like BDP-4. BODIPY dyes are renowned for their sharp absorption spectra, high fluorescence quantum yields, and exceptional photostability. However, their inherently low triplet state formation efficiency limits their application in areas requiring long-lived excited triplet states, such as photodynamic therapy (PDT), photocatalysis, and triplet-triplet annihilation upconversion.[1]
Enhancing the intersystem crossing rate is a key strategy to populate the triplet state and unlock these applications. This guide details the primary molecular design strategies employed to facilitate this spin-forbidden transition in BODIPY derivatives.
Core Mechanisms of Intersystem Crossing in BODIPY Dyes
The efficiency of intersystem crossing in BODIPY dyes can be significantly enhanced through several strategic molecular modifications. These strategies primarily focus on increasing the spin-orbit coupling (SOC), which is the interaction between the electron's spin and its orbital motion around the nucleus.
The most conventional approach to promote ISC is the "heavy-atom effect," which involves incorporating atoms with a large atomic number (e.g., bromine, iodine) into the chromophore's structure.[2] These heavy atoms increase the magnitude of spin-orbit coupling, thereby relaxing the spin-forbidden nature of the S₁ → T₁ transition and increasing the ISC rate.[2][3] Halogenation at the 2,6-positions of the BODIPY core has proven to be particularly effective.[2] While this method is robust, it can also lead to shortened triplet state lifetimes.[3]
| Compound | Substituents | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet Lifetime (τT) (μs) | Solvent | Reference(s) |
| BDP | Unsubstituted | < 1% | Negligible | - | Toluene | [2] |
| 2,6-diiodo-BDP | 2,6-diiodo | > 80% | ~70% | ~270 | Toluene | [2][4] |
| Sty-IBDP | 2,6-diiodo, styryl | - | 69% | 1.8 | 2-MeTHF | [4][5] |
A more sophisticated, heavy-atom-free approach involves the spin-orbit charge transfer (SOCT-ISC) mechanism. This strategy is employed in electron donor-acceptor dyads, where the BODIPY core is covalently linked to an electron-donating or accepting moiety.[6] Upon photoexcitation, an intramolecular photoinduced electron transfer (PET) occurs, forming a singlet charge-transfer (¹CT) state.[2][7] If the donor and acceptor units are oriented orthogonally, the subsequent charge recombination (CR) can selectively populate the local triplet state (³BODIPY*) of the chromophore.[8][9] The efficiency of SOCT-ISC is highly dependent on the mutual orientation of the donor and acceptor, the linker length, and the solvent polarity.[7][8]
| Dyad | Donor/Acceptor | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet Lifetime (τT) (μs) | Solvent | Reference(s) |
| BDP-Phenothiazine (ortho) | Phenothiazine (Donor) | 97.5% | 67% | 116 | Toluene | [7] |
| BDP-Carbazole | Carbazole (Donor) | - | 58% | 602 | Toluene | [8] |
| BDP-Phenoxazine | Phenoxazine (Donor) | 54% | - | 539 | Toluene | [9] |
| BDP-Perylenebisimide | Perylenebisimide (Acceptor) | - | 85% | 179.8 | Toluene | [10] |
Distorting the typically planar π-conjugated framework of the BODIPY core is another effective heavy-atom-free strategy to enhance ISC. Introducing bulky substituents can induce a twisted or helical conformation.[11][12][13] This structural distortion can reduce the energy gap between the lowest singlet (S₁) and higher triplet (Tₙ, n>1) excited states, which can facilitate ISC via an S₁ → Tₙ pathway.[11][12] The reduced molecular symmetry in twisted structures can also enhance spin-orbit coupling matrix elements between the relevant singlet and triplet states.[11][12]
| Compound | Key Structural Feature | ISC Quantum Yield (ΦISC) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet Lifetime (τT) (μs) | Solvent | Reference(s) |
| Twisted BDP-1 | Twisted π-framework | 56% | 50% | 197.5 | Toluene | [11][12] |
| Helical-BDP | Helical structure | 52% (ΦT) | - | 492 | DCM | |
| BDP-2 (Planar) | Planar (oxidized BDP-1) | 40% (ΦT) | - | 212 | Toluene | [13] |
Visualizing Photophysical and Experimental Pathways
References
- 1. Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic t ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00732G [pubs.rsc.org]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Enhancement of intersystem crossing in asymmetrically substituted BODIPY photosensitizers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04850D [pubs.rsc.org]
- 4. Frontiers | Bodipy Derivatives as Triplet Photosensitizers and the Related Intersystem Crossing Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Heavy-atom-free BODIPY photosensitizers with intersystem crossing mediated by intramolecular photoinduced electron transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Spin-Orbit Charge-Transfer Intersystem Crossing and Slow Intramolecular Triplet-Triplet Energy Transfer in Bodipy-Perylenebisimide Compact Dyads and Triads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Twisted BODIPY derivative: intersystem crossing, electron spin polarization and application as a novel photodynamic therapy reagent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Twisted BODIPY derivative: intersystem crossing, electron spin polarization and application as a novel photodynamic therapy reagent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: BDP-X as a Photosensitizer in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BDP-X, a representative Boron-Dipyrromethene (BODIPY)-based photosensitizer, in photodynamic therapy (PDT). The information compiled is based on published research on halogenated BODIPY derivatives, which are known for their excellent photophysical properties and high efficiency in generating reactive oxygen species (ROS).
Introduction to BDP-X for Photodynamic Therapy
BDP-X represents a class of synthetic organic photosensitizers based on the BODIPY core structure. These dyes are characterized by their strong absorption in the visible to near-infrared (NIR) region, high molar extinction coefficients, excellent photostability, and tunable photophysical properties through chemical modification.[1][2] Halogenation of the BODIPY core, a common strategy to create effective photosensitizers, enhances the generation of singlet oxygen (¹O₂) via the heavy-atom effect, making these compounds potent agents for PDT.[3][4]
PDT is a clinically approved, minimally invasive therapeutic modality that utilizes the combination of a photosensitizer, a specific wavelength of light, and molecular oxygen to induce cell death in cancerous or other diseased tissues.[5][6] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, generating cytotoxic ROS, primarily singlet oxygen, which leads to apoptosis and necrosis of tumor cells, damage to the tumor vasculature, and induction of an anti-tumor immune response.[7]
Mechanism of Action of BDP-X in PDT
The photodynamic action of BDP-X is initiated by the absorption of light, which excites the photosensitizer from its ground state (S₀) to a short-lived singlet excited state (S₁). Subsequently, the photosensitizer can undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). This triplet state photosensitizer can then interact with molecular oxygen via two primary mechanisms:
-
Type II Reaction: The triplet photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for most BODIPY-based photosensitizers and is considered the main driver of PDT-induced cytotoxicity.[3]
-
Type I Reaction: The triplet photosensitizer can react with a substrate molecule to produce radical ions, which can then react with oxygen to produce other ROS such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).
The generated ROS are highly reactive and have a short lifetime, confining the cytotoxic effect to the immediate vicinity of the photosensitizer's localization within the cell, thereby providing spatial selectivity to the treatment.[7]
Quantitative Data
The following tables summarize the key photophysical and in vitro efficacy data for representative halogenated BODIPY photosensitizers, which are analogous to BDP-X.
Table 1: Photophysical Properties of Representative BODIPY Photosensitizers
| Photosensitizer | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Non-halogenated BODIPY | ~523 | ~535 | High | Low |
| Mono-iodinated BODIPY (BILa) | ~530 | ~545 | Decreased | Moderate |
| Di-iodinated BODIPY (BDILa) | ~535 | ~550 | Significantly Decreased | High |
Data compiled from studies on lactose-modified BODIPY derivatives.[4][8]
Table 2: In Vitro Photodynamic Efficacy (IC₅₀ Values)
| Cell Line | Photosensitizer | IC₅₀ (µM) with Light Exposure | IC₅₀ (µM) in Dark |
| HeLa (Cervical Cancer) | Di-iodinated BODIPY (BDILa) | ~0.5 | > 2.0 |
| Huh7 (Hepatoma) | Di-iodinated BODIPY (BDILa) | ~0.7 | > 2.0 |
| MCF-7 (Breast Cancer) | Di-iodinated BODIPY (BDILa) | ~0.6 | > 2.0 |
IC₅₀ values represent the concentration of the photosensitizer required to inhibit cell growth by 50%. Light exposure conditions: 530 nm LED, 20 min.[4]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of BDP-X as a photosensitizer for PDT.
4.1 In Vitro PDT Experimental Workflow
4.2 Protocol for In Vitro Phototoxicity Assessment
-
Cell Culture and Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7, or Huh7) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of BDP-X in dimethyl sulfoxide (B87167) (DMSO) and dilute it to the desired concentrations in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add fresh medium containing various concentrations of BDP-X (e.g., 0.1 to 10 µM).
-
Incubate the cells with BDP-X for a predetermined period (e.g., 4-24 hours) in the dark.
-
-
Washing and Irradiation:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove the unbound photosensitizer.
-
Add fresh, phenol (B47542) red-free medium to each well.
-
Irradiate the cells with a light source at the appropriate wavelength corresponding to the absorption maximum of BDP-X (e.g., 530 nm LED) with a specific light dose (e.g., 10-20 J/cm²).
-
A control group of cells treated with BDP-X but not exposed to light (dark toxicity) and a group of cells exposed to light without BDP-X should be included.
-
-
Cell Viability Assay (MTT Assay):
-
After irradiation, incubate the cells for another 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
4.3 Protocol for Intracellular ROS Detection
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or in 96-well black plates and allow them to adhere.
-
Treat the cells with BDP-X as described in section 4.2 (steps 2 & 3).
-
-
ROS Probe Incubation:
-
After washing off the unbound BDP-X, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Irradiation and Imaging:
-
Wash the cells with PBS to remove the excess DCFH-DA probe.
-
Add fresh medium and irradiate the cells as described in section 4.2 (step 3).
-
Immediately after irradiation, measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively. An increase in green fluorescence indicates the generation of ROS.
-
Safety and Handling
BDP-X, like other photosensitizers, should be handled with care. Protect the compound from light to prevent degradation. When working with BDP-X in cell culture or in vivo, it is crucial to minimize exposure of the treated samples to ambient light to avoid unintended phototoxicity. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
BDP-X and related halogenated BODIPY derivatives are promising photosensitizers for photodynamic therapy due to their favorable photophysical properties and high phototoxicity upon light activation.[4] The protocols provided herein offer a framework for the preclinical evaluation of these compounds. Further research, including in vivo studies, is necessary to fully elucidate their therapeutic potential for the treatment of various cancers.
References
- 1. Boron dipyrromethene (BODIPY)-based photosensitizers for photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic Therapy Review: Past, Present, Future, Opportunities and Challenges [mdpi.com]
- 7. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Photophysical Properties of Tumor-Targeted Water-Soluble BODIPY Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDP-4 in Organic Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
The following application notes provide a detailed overview of the use of Boron-Dipyrromethene (BODIPY) derivatives, specifically those designated as BDP-4 or similar, in organic photocatalysis. These compounds are highly valued for their strong visible-light absorption, photostability, and tunable photophysical properties, making them effective catalysts for a variety of organic transformations.
Application Note 1: Palladium-Complexed this compound for Selective Oxidation of Sulfides
A specific palladium-complexed BODIPY, termed Pd-BDP 4 , has demonstrated utility as a superior photocatalyst for the selective oxidation of sulfides to sulfoxides. This application is particularly relevant in drug development and fine chemical synthesis where chemoselective oxidation is crucial.
Data Presentation
| Catalyst | Substrate | Product | Yield (%) | Time (h) | Light Source | Ref. |
| Pd-BDP 4 | Thioanisole (B89551) | Methyl phenyl sulfoxide | >99 | 2 | Green LED (510 nm) | [1] |
| Iodo-BODIPY | Thioanisole | Methyl phenyl sulfoxide | ~50 | 2 | Green LED (510 nm) | [1] |
Experimental Protocols
Synthesis of Pd-BDP 4:
The Pd-BDP 4 catalyst is synthesized from an iodo-substituted BODIPY precursor.
-
Combine the iodo-substituted BODIPY compound (23 mg, 0.05 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (76 mg, 0.25 mmol) in a reaction vessel.
-
Add a 9:1 (v/v) mixture of THF and water (5 mL).
-
Purge the mixture with nitrogen gas and heat at 85 °C for 18 hours.
-
After cooling, filter the reaction mixture through Celite and wash the filter cake with CH₂Cl₂.
-
Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the Pd-BDP 4 catalyst.[1]
Photocatalytic Oxidation of Thioanisole:
-
Prepare a reaction vial containing thioanisole (23 μL) and the Pd-BDP 4 photocatalyst.
-
The reaction is carried out in an air-saturated solvent.
-
Irradiate the reaction mixture using a green LED strip (max wavelength = 510 nm) wrapped around a 150 mL crystallizing dish, with the reaction vial placed at the center.[1]
-
Monitor the reaction progress by suitable analytical techniques (e.g., GC-MS or NMR) until completion.
Signaling Pathways and Experimental Workflows
The photocatalytic cycle for the oxidation of thioanisole using Pd-BDP 4 likely proceeds via a singlet oxygen mechanism.
Caption: Photocatalytic cycle for sulfide (B99878) oxidation via singlet oxygen.
Application Note 2: Styryl-Substituted this compound for Enhanced Singlet Oxygen Generation
A distyryl-substituted di-iodo-BODIPY, also designated as This compound in some literature, has been synthesized and evaluated for its photophysical properties and efficiency as a photosensitizer. The extended π-conjugation from the styryl groups and the presence of heavy iodine atoms enhance intersystem crossing, leading to efficient singlet oxygen production.
Data Presentation
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Ref. |
| This compound (di-iodo-distyryl) | Dichloromethane | 0.03 | 0.68 | [2] |
| BDP-5 (nitro-distyryl) | Dichloromethane | 0.01 | 0.75 | [2] |
Experimental Protocols
Synthesis of Styryl-Substituted this compound:
This synthesis involves a Knoevenagel condensation.
-
In a microwave tube, combine the di-iodo-BODIPY core (BDP-1, 170 mg, 0.34 mmol), 4-methoxybenzaldehyde (B44291) (0.12 mL, 1.02 mmol), piperidine (B6355638) (0.17 mL, 1.70 mmol), and acetic acid (0.10 mL, 1.70 mmol) in DMF (3 mL).
-
Heat the reaction mixture at 130 °C for 30 minutes in a microwave reactor.
-
After cooling, purify the crude product by flash chromatography on silica (B1680970) gel using a hexane/CH₂Cl₂ eluent to obtain this compound.[2]
Determination of Singlet Oxygen Quantum Yield (ΦΔ):
The chemical trapping method using 1,3-diphenylisobenzofuran (B146845) (DPBF) is employed.
-
Prepare a solution of the this compound photosensitizer (1 x 10⁻⁵ mol/L) and DPBF (3 x 10⁻⁵ mol/L) in air-saturated t-amyl alcohol (2 mL).
-
Irradiate the solution with a green LED (max wavelength = 510 nm).
-
Monitor the decay of the DPBF absorbance at 410 nm over time using a UV-Vis spectrophotometer.
-
The rate constant of DPBF decay is determined from the slope of the linear plot of ln(Absorbance at 410 nm) versus time. The singlet oxygen quantum yield is then calculated by comparing this rate to that of a standard photosensitizer with a known ΦΔ.[1]
Signaling Pathways and Experimental Workflows
The generation of singlet oxygen by the styryl-substituted this compound follows a well-established photosensitization mechanism.
Caption: Energy transfer mechanism for singlet oxygen generation.
Application Note 3: Polymer-Supported BODIPY for Heterogeneous Photocatalysis
To enhance reusability and simplify product purification, BODIPY photosensitizers can be immobilized on a solid support. A phenol-substituted BODIPY (BDP-PhOH ) has been successfully attached to a polystyrene resin and used for the heterogeneous photosensitization of singlet oxygen.
Data Presentation
| Catalyst | Reaction | Rate Enhancement (Flow vs. Batch) | Ref. |
| Polymer-supported BDP | Conversion of α-terpinene to ascaridole | 4x | [3] |
Experimental Protocols
Synthesis of Polymer-Supported BDP (4):
This protocol describes the attachment of BDP-PhOH to a polystyrene resin.
-
Start with a formyl polystyrene resin.
-
Convert the formyl group to a benzoyl chloride resin intermediate using trichloroisocyanuric acid (TCCA).
-
Couple the BDP-PhOH (1) to the benzoyl chloride resin to form the polymer-supported, ester-linked BDP (4).[3]
Photocatalytic Generation of Singlet Oxygen in Continuous Flow:
-
Pack a column or reactor with the polymer-supported BDP resin.
-
Flow a solution of the substrate (e.g., α-terpinene) and an oxygen-saturated solvent through the reactor.
-
Irradiate the reactor with a suitable light source (e.g., visible light LEDs).
-
The product (e.g., ascaridole) is collected at the reactor outlet. This setup allows for continuous production and easy separation of the product from the catalyst.[3]
Signaling Pathways and Experimental Workflows
The workflow for heterogeneous photocatalysis in a continuous flow system offers significant advantages over traditional batch processes.
Caption: Workflow for continuous flow heterogeneous photocatalysis.
References
Application Notes: Incorporation of BDP-4 into Polymer Matrices
Introduction
BDP-4 is a novel hydrophobic small molecule with significant therapeutic potential. Its effective delivery is often challenged by poor aqueous solubility. Encapsulating this compound within biodegradable polymer matrices, such as poly(lactic-co-glycolic acid) (PLGA), can enhance its bioavailability, provide sustained release, and enable targeted delivery. These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into polymer matrices for research and preclinical development.
Data Presentation
The successful incorporation of this compound into polymer matrices is evaluated based on several key parameters. The following tables summarize the typical quantitative data obtained when using different formulation methods.
Table 1: this compound Loading and Encapsulation Efficiency in PLGA Nanoparticles
| Formulation Method | Polymer Concentration (mg/mL) | This compound Initial Loading (mg) | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Solvent Evaporation | 10 | 1 | 250 ± 25 | 0.15 ± 0.05 | 8.5 ± 0.7 | 85 ± 7 |
| Nanoprecipitation | 5 | 0.5 | 150 ± 20 | 0.10 ± 0.03 | 9.2 ± 0.9 | 92 ± 9 |
| Modified Nanoprecipitation | 5 | 0.5 | 130 ± 15 | 0.08 ± 0.02 | 12.3 ± 1.1 | 98 ± 5 |
Table 2: In Vitro Release Profile of this compound from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) - Solvent Evaporation | Cumulative Release (%) - Nanoprecipitation |
| 0 | 0 | 0 |
| 6 | 15 ± 2 | 12 ± 1.5 |
| 12 | 28 ± 3 | 25 ± 2 |
| 24 | 45 ± 4 | 40 ± 3.5 |
| 48 | 65 ± 5 | 60 ± 4 |
| 72 | 80 ± 6 | 75 ± 5 |
| 96 | 92 ± 5 | 88 ± 4 |
| 120 | 98 ± 4 | 95 ± 3 |
Table 3: In Vitro Cytotoxicity of this compound Loaded Nanoparticles against HCT-116 Cells
| Formulation | Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |
| Free this compound | 1 | 85 ± 5 | 10.2 |
| 5 | 60 ± 7 | ||
| 10 | 40 ± 6 | ||
| 20 | 25 ± 4 | ||
| This compound-PLGA NP | 1 | 90 ± 4 | 5.8 |
| 5 | 55 ± 6 | ||
| 10 | 30 ± 5 | ||
| 20 | 15 ± 3 | ||
| Blank PLGA NP | 20 | 98 ± 2 | > 100 |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow and the potential mechanism of action is crucial for the successful application of this compound-loaded polymers.
Caption: Experimental workflow for this compound loaded nanoparticle formulation and evaluation.
The enhanced efficacy of this compound when delivered via nanoparticles can be attributed to improved cellular uptake and subsequent induction of apoptotic signaling pathways.
Caption: Proposed apoptotic signaling pathway induced by intracellular this compound.
The choice of incorporation method significantly impacts the physicochemical properties of the this compound loaded nanoparticles, which in turn influences their biological performance.
BDP-4 as a Fluorescent Probe for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP-4, a boron-dipyrromethene (BODIPY) based fluorescent probe, has emerged as a valuable tool for cellular imaging, particularly in the study of amyloid-β (Aβ) aggregates, which are hallmarks of Alzheimer's disease. BODIPY dyes are well-regarded for their sharp emission spectra, high fluorescence quantum yields, and good photostability. This compound, specifically, has been designed to bind to Aβ aggregates, enabling their visualization in vitro and potentially in vivo. This document provides detailed application notes and experimental protocols for the use of this compound in cellular imaging.
Application Notes
This compound is a specialized fluorescent probe with a primary application in the detection and imaging of amyloid-β plaques. Its utility stems from its ability to specifically bind to these protein aggregates, leading to a detectable fluorescent signal.
Key Applications:
-
In vitro imaging of Aβ aggregates: this compound can be used to stain and visualize Aβ fibrils and oligomers in solution and in fixed cell preparations.
-
Potential for in vivo imaging: With a suitable radioisotope label (e.g., ¹²⁵I), this compound has the potential to be adapted for in vivo imaging techniques to monitor amyloid plaque formation in animal models of Alzheimer's disease.
-
Screening for inhibitors of Aβ aggregation: The fluorescence signal of this compound upon binding to Aβ aggregates can be used as a readout in high-throughput screening assays to identify compounds that inhibit or disrupt amyloid formation.
Advantages of this compound:
-
Good Binding Affinity: this compound exhibits a reasonable in vitro binding affinity for Aβ1-42 aggregates, typically in the 100 nM range.[1]
-
Favorable Spectral Properties: The probe has an emission maximum around 615 nm, which is in a region of the spectrum with reduced cellular autofluorescence.[1]
-
Versatility of the BODIPY Core: The BODIPY scaffold allows for relatively straightforward chemical modifications to fine-tune its photophysical properties and targeting specificity.
Limitations:
-
Specificity: While designed for Aβ aggregates, the specificity of this compound against other protein aggregates or cellular structures should be carefully evaluated in each experimental context.
-
Cell Permeability: For live-cell imaging of intracellular targets, the cell permeability of this compound needs to be considered and may require optimization.
Quantitative Data
The photophysical properties of this compound and its performance in binding assays are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | Not explicitly stated | |
| Emission Maximum (λem) | ~ 615 nm | [1] |
| Binding Affinity (Kd) | ~ 100 nM (for Aβ1-42 aggregates) | [1] |
| Quantum Yield (Φ) | Not explicitly stated |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is a multi-step process. The following diagram outlines the general synthetic scheme. For detailed reaction conditions and purification methods, please refer to the primary literature.
References
Application Notes and Protocols: BODIPY Derivatives in Triplet-Triplet Annihilation Upconversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplet-Triplet Annihilation Upconversion (TTA-UC) is a photophysical process that converts lower-energy photons to higher-energy photons, holding significant promise for applications in bioimaging, photodynamic therapy, and drug delivery. This process relies on the interaction between a sensitizer (B1316253) and an annihilator (or emitter). The sensitizer absorbs low-energy light, undergoes intersystem crossing to a long-lived triplet state, and then transfers its energy to the annihilator. Subsequently, two triplet-excited annihilator molecules interact (annihilate) to generate one higher-energy singlet excited state, which then emits an upconverted photon.
Boron-dipyrromethene (BODIPY) dyes have emerged as a versatile class of heavy-atom-free organic photosensitizers for TTA-UC. Their strong absorption in the visible region, high photostability, and tunable photophysical properties make them attractive alternatives to traditional heavy-metal-containing sensitizers.
This document provides detailed application notes and protocols for the use of BODIPY derivatives, specifically focusing on BODIPY-pyrene dyads (BPDs), in TTA-UC applications. While the specific term "BDP-4" is not widely standardized in the context of TTA-UC sensitizers, this guide will utilize data from well-characterized BPD compounds to illustrate the principles and methodologies. Of note, in some studies, specific BPD structures, such as BPD4 with multiple alkyl substituents, have been shown to be ineffective in producing upconversion luminescence.[1] In contrast, other derivatives like BPD1 and BPD2 have demonstrated significant upconversion quantum yields.[1]
Principle of TTA-UC
The TTA-UC process involves a series of sequential steps, as illustrated in the energy level diagram below.
Caption: Energy level diagram illustrating the Triplet-Triplet Annihilation Upconversion (TTA-UC) process.
Quantitative Data
The photophysical properties of BODIPY-pyrene dyads (BPDs) as sensitizers for TTA-UC with perylene (B46583) as the annihilator are summarized below. These values are crucial for selecting the appropriate sensitizer-annihilator pair and for predicting the efficiency of the upconversion process.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Intersystem Crossing Quantum Yield (Φ_ISC) | Upconversion Quantum Yield (Φ_UC, %) |
| BPD1 | THF | 498 | 650 (CT) | 0.03 | 0.58 | 4.7 |
| BPD1 | DCM | 498 | 670 (CT) | 0.01 | 0.49 | 3.5 |
| BPD2 | THF | 498 | 650 (CT) | 0.02 | 0.55 | 6.9 |
| BPD2 | DCM | 498 | 670 (CT) | < 0.01 | 0.52 | 4.1 |
| BPD3 | THF/DCM | - | - | - | Negligible | Not Observed |
| BPD4 | THF/DCM | - | - | - | Negligible | Not Observed |
Data sourced from a study on BODIPY–pyrene donor–acceptor sensitizers.[1] CT denotes charge-transfer emission.
Experimental Protocols
Protocol 1: Preparation of a TTA-UC Solution for Spectroscopic Analysis
This protocol describes the preparation of a solution containing a BODIPY-based sensitizer and an annihilator for subsequent spectroscopic measurements.
Materials:
-
BODIPY-pyrene dyad (e.g., BPD1 or BPD2) as the sensitizer.
-
Perylene as the annihilator.
-
Anhydrous spectroscopic grade solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Volumetric flasks.
-
Micropipettes.
-
Quartz cuvette with a screw cap and septum.
-
Nitrogen or Argon gas supply with a needle for deoxygenation.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the BODIPY sensitizer (e.g., 1 mM in THF).
-
Prepare a stock solution of the perylene annihilator (e.g., 10 mM in THF).
-
Store the stock solutions in the dark to prevent photodegradation.
-
-
Sample Preparation:
-
In a volumetric flask, add the desired volume of the sensitizer stock solution. A typical starting concentration for the sensitizer is 10 µM.
-
Add the desired volume of the annihilator stock solution. The annihilator concentration is typically 10-100 times higher than the sensitizer concentration (e.g., 100 µM to 1 mM).
-
Dilute the mixture to the final volume with the anhydrous solvent.
-
-
Deoxygenation:
-
Transfer the final solution to a quartz cuvette.
-
Seal the cuvette with a screw cap and septum.
-
Bubble dry nitrogen or argon gas through the solution for at least 15-20 minutes using a long needle, with a shorter needle serving as a vent. This step is critical as molecular oxygen can quench the triplet states, inhibiting the TTA-UC process.
-
After deoxygenation, remove the needles and ensure the cuvette is sealed to prevent re-exposure to air.
-
Protocol 2: Measurement of TTA-Upconversion Emission
This protocol outlines the general procedure for measuring the upconverted emission from a prepared TTA-UC sample using a fluorometer or a custom spectroscopy setup.
Equipment:
-
Light source (e.g., CW laser or a lamp with a monochromator) with an excitation wavelength corresponding to the absorption of the sensitizer (e.g., 498 nm for BPD1/BPD2).[1]
-
Sample holder for the cuvette.
-
Long-pass or notch filter to block the excitation light from reaching the detector.
-
Emission monochromator.
-
Detector (e.g., photomultiplier tube (PMT) or a CCD camera).
-
Data acquisition system.
Caption: General experimental workflow for TTA-UC measurement.
Procedure:
-
System Setup:
-
Power on the light source, detector, and data acquisition system.
-
Set the excitation wavelength to the absorption maximum of the BODIPY sensitizer.
-
Place the appropriate long-pass or notch filter in the emission path to block scattered excitation light.
-
-
Blank Measurement:
-
Place a cuvette containing only the solvent in the sample holder.
-
Record a blank spectrum to account for any background signal.
-
-
Sample Measurement:
-
Place the deoxygenated TTA-UC sample cuvette in the sample holder.
-
Irradiate the sample with the excitation light.
-
Scan the emission monochromator over the expected upconversion wavelength range (typically shorter than the excitation wavelength).
-
Record the upconverted emission spectrum.
-
-
Power Dependence Study (Optional but Recommended):
-
Measure the integrated upconversion emission intensity at various excitation power densities.
-
A plot of the logarithm of the upconverted emission intensity versus the logarithm of the excitation power density should exhibit a slope of approximately 2 at low power densities, which transitions to a slope of 1 at higher power densities. This confirms the two-photon nature of the TTA-UC process.
-
Applications in Drug Development
The unique properties of TTA-UC enabled by BODIPY-based sensitizers offer several potential applications in drug development:
-
Photodynamic Therapy (PDT): TTA-UC can be used to generate cytotoxic singlet oxygen in deep tissues using near-infrared (NIR) light, which has better tissue penetration than visible light. BODIPY derivatives can be designed to have strong absorption in the NIR region.
-
Photoactivated Drug Release: Drugs can be caged with a photolabile group that is cleaved by the high-energy upconverted light. This allows for precise spatial and temporal control of drug release at the target site.
-
Bioimaging: TTA-UC enables background-free imaging due to the anti-Stokes emission (emission at a shorter wavelength than excitation). This can improve the signal-to-noise ratio in complex biological environments.
Troubleshooting
-
No or Weak Upconversion Signal:
-
Check for Oxygen: Ensure the sample is thoroughly deoxygenated. Oxygen is a highly efficient quencher of triplet states.
-
Verify Component Concentrations: Ensure the sensitizer and annihilator concentrations are appropriate.
-
Check Excitation Wavelength and Power: Confirm that the excitation wavelength matches the sensitizer's absorption and that the power is sufficient.
-
Component Purity: Impurities can quench the excited states and inhibit TTA-UC.
-
-
Photodegradation of the Sample:
-
Reduce Excitation Power: High laser power can lead to the degradation of the dyes.
-
Limit Exposure Time: Minimize the time the sample is exposed to the excitation light.
-
Use Fresh Samples: Prepare fresh solutions for each experiment, especially for quantitative measurements.
-
Conclusion
BODIPY derivatives, particularly donor-acceptor dyads, are promising heavy-atom-free sensitizers for TTA-UC. By understanding the underlying principles and following detailed experimental protocols, researchers can effectively harness this technology for a variety of applications, from fundamental photophysical studies to advanced applications in drug development and bioimaging. The versatility of the BODIPY scaffold allows for fine-tuning of its photophysical properties, paving the way for the rational design of next-generation TTA-UC systems.
References
Application Notes and Protocols for Conjugating BDP-4 to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP-4 (BODIPY™ 493/503) is a versatile and widely used green fluorescent dye characterized by its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH. These properties make it an excellent candidate for labeling a variety of biomolecules, including proteins, antibodies, and nucleic acids, for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. This document provides detailed protocols for conjugating this compound to biomolecules using three common and effective chemical strategies: N-hydroxysuccinimide (NHS) ester, maleimide (B117702), and click chemistry.
Chemical Strategies for this compound Conjugation
The choice of conjugation chemistry depends on the available functional groups on the target biomolecule. The most common strategies involve reacting a functionalized this compound derivative with primary amines, thiols, or azide (B81097)/alkyne groups on the biomolecule.
-
NHS Ester Chemistry: this compound NHS ester is one of the most common reagents for labeling biomolecules. It reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] This method is straightforward and widely applicable.
-
Maleimide Chemistry: this compound maleimide is highly specific for sulfhydryl (thiol) groups (-SH), which are found in cysteine residues of proteins.[4][] This allows for more site-specific labeling, particularly if the number and location of cysteine residues are known or can be engineered.
-
Click Chemistry: This refers to a class of bioorthogonal reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] A this compound molecule functionalized with either an azide or an alkyne can be "clicked" onto a biomolecule containing the complementary group. This method offers very high specificity and efficiency.
Experimental Workflows
Below are diagrams illustrating the general workflows for each conjugation technique.
Caption: General workflow for conjugating this compound NHS ester to a biomolecule.
Caption: General workflow for conjugating this compound maleimide to a biomolecule.
Caption: General workflow for conjugating this compound to a biomolecule via CuAAC click chemistry.
Detailed Protocols
Protocol 1: this compound NHS Ester Conjugation to a Protein
This protocol describes the labeling of a protein with this compound NHS ester. The reaction targets primary amines on the protein.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5.[9] Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]
-
Prepare the this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mM.[10]
-
Calculate Molar Ratio: Determine the desired molar excess of the dye to the protein. A common starting point is a 10-20 fold molar excess of the dye.
-
Conjugation Reaction: Add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][9]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Separate the this compound labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[2]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~493 nm (for this compound).
Protocol 2: this compound Maleimide Conjugation to a Protein
This protocol is for labeling proteins with this compound maleimide, which reacts specifically with thiol groups of cysteine residues.[4]
Materials:
-
Protein with accessible cysteine residues (1-10 mg/mL)
-
This compound Maleimide
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5. Avoid buffers containing thiols.
-
Anhydrous DMSO or DMF
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent.
-
Prepare the this compound Maleimide Stock Solution: Dissolve the this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Calculate Molar Ratio: A 10-20 fold molar excess of this compound maleimide to protein is a good starting point.
-
Conjugation Reaction: Add the this compound maleimide stock solution to the protein solution and mix gently.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
Protocol 3: this compound Conjugation to an Oligonucleotide via Click Chemistry
This protocol describes the conjugation of an alkyne-modified this compound to an azide-modified oligonucleotide using a copper-catalyzed click reaction (CuAAC).
Materials:
-
Azide-modified oligonucleotide
-
Alkyne-modified this compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction Buffer: Protein labeling buffer or PBS
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified oligonucleotide in the reaction buffer.
-
Dissolve the alkyne-modified this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO4 in water.[8]
-
Prepare a 200 mM stock solution of the ligand (e.g., THPTA) in water.[8]
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.[8] This should be made fresh.
-
-
Catalyst Premix: In a separate tube, mix the CuSO4 and ligand solution in a 1:2 molar ratio to form the copper(I) complex.[8]
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified oligonucleotide and the alkyne-modified this compound. A molar excess of the this compound derivative is typically used.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the this compound labeled oligonucleotide using a suitable method such as ethanol (B145695) precipitation, HPLC, or affinity chromatography to remove the copper catalyst, unreacted dye, and other reagents.
Data Presentation
The following tables summarize key quantitative parameters for the described conjugation reactions. These values are starting points and may require optimization for specific biomolecules and applications.
Table 1: Reaction Conditions for this compound Conjugation
| Parameter | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC) |
| Target Functional Group | Primary Amines (-NH2) | Thiols (-SH) | Azides (-N3) or Alkynes (-C≡CH) |
| Optimal pH | 8.3 - 8.5[9] | 7.0 - 7.5 | 4 - 12[7] |
| Typical Molar Excess of Dye | 10-20 fold | 10-20 fold | 1.5-3 fold[10] |
| Reaction Time | 1-4 hours at RT or overnight at 4°C[3][9] | 2 hours at RT or overnight at 4°C | 1-4 hours at RT |
| Common Solvents for Dye | DMSO, DMF[10] | DMSO, DMF | DMSO, DMF |
Table 2: Recommended Buffers for Conjugation and Purification
| Conjugation Chemistry | Recommended Reaction Buffers | Recommended Purification Method |
| NHS Ester | 0.1 M Sodium Bicarbonate, PBS (pH 8.3-8.5)[9] | Size-Exclusion Chromatography |
| Maleimide | Degassed PBS, HEPES, Tris (pH 7.0-7.5) | Size-Exclusion Chromatography |
| Click Chemistry | PBS, Protein Labeling Buffer | Affinity Chromatography, HPLC, Ethanol Precipitation |
Troubleshooting
-
Low Labeling Efficiency:
-
NHS Ester: Check the pH of the reaction buffer; it should be between 8.3 and 8.5. Ensure the NHS ester is fresh and was dissolved in anhydrous solvent immediately before use as it is moisture-sensitive.[10]
-
Maleimide: Ensure that disulfide bonds have been adequately reduced if necessary. Use degassed buffers to prevent re-oxidation of thiols.
-
Click Chemistry: Ensure the sodium ascorbate solution is freshly prepared. The copper catalyst can be sensitive to certain buffer components.
-
-
Protein Precipitation: The protein concentration may be too high, or the addition of the organic solvent containing the dye may be causing precipitation. Try adding the dye solution more slowly or using a lower concentration of the protein.
-
Non-specific Staining: This can be due to unreacted dye that was not completely removed during purification. Ensure the purification step is thorough. For antibody labeling, blocking steps may be necessary in the final application.[11]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. axispharm.com [axispharm.com]
- 9. interchim.fr [interchim.fr]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. Antibody-Based Proteomics Protocols and Workflow | BCM [bcm.edu]
BDP-4 for Light-Driven Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BDP-4, a highly efficient boron-dipyrromethene (BODIPY)-based photocatalyst, in a variety of light-driven organic synthesis reactions. This compound and its derivatives are notable for their strong absorption of visible light, excellent photostability, and tunable redox properties, making them versatile catalysts for a range of transformations.[1][2][3]
Introduction to this compound Photocatalysis
This compound is a state-of-the-art organic photocatalyst designed for efficient light-driven chemical transformations. Belonging to the BODIPY class of dyes, this compound possesses exceptional photophysical properties, including high molar absorptivity in the visible spectrum and a long-lived triplet excited state, which are crucial for effective photocatalysis.[1][4][5] These characteristics enable this compound to catalyze a broad scope of organic reactions with high efficiency under mild conditions, often at room temperature and with low catalyst loading.
The catalytic activity of this compound stems from its ability to be excited by visible light to a higher energy state. In this excited state, it can act as a potent single-electron transfer (SET) agent, initiating radical-based reaction cascades, or as an energy transfer agent, for instance, to generate singlet oxygen for oxidation reactions.[1][2][5] The modular nature of the BODIPY core allows for fine-tuning of its electronic and steric properties through chemical modification, enabling the optimization of the catalyst for specific synthetic applications.[1]
This document outlines protocols for three key types of organic transformations catalyzed by this compound and its analogues: C-C Cross-Coupling Reactions, C-H Arylation, and Photocatalytic Oxidation.
Key Applications and Reaction Data
The following tables summarize the performance of this compound and closely related BODIPY photocatalysts in representative organic synthesis reactions.
Table 1: this compound Catalyzed Sonogashira C-C Cross-Coupling
A BODIPY-functionalized palladium(II) complex, analogous to this compound's functional design, demonstrates high efficiency in Sonogashira C-C cross-coupling reactions under visible light.
| Entry | Phenylacetylene (B144264) Derivative | Iodobenzene (B50100) Derivative | Yield (%) |
| 1 | Phenylacetylene | Iodobenzene | 92 |
| 2 | 4-Ethynylanisole | Iodobenzene | 85 |
| 3 | Phenylacetylene | 4-Iodotoluene | 88 |
| 4 | 4-Ethynylbenzonitrile | Iodobenzene | 78 |
Reaction Conditions: Phenylacetylene derivative (0.2 mmol), iodobenzene derivative (0.24 mmol), BODIPY-Pd(II) catalyst (1 mol%), triethylamine (B128534) (0.4 mmol) in acetonitrile (B52724) (2 mL), irradiated with a blue LED lamp at room temperature for 24 hours.
Table 2: this compound Mediated C-H Arylation of Heterocycles
Direct C-H arylation provides a streamlined approach to constructing complex aromatic systems. This compound analogues are effective in catalyzing these transformations.
| Entry | Heterocycle | Arylating Agent | Yield (%) |
| 1 | Pyrrole | 4-Bromobenzonitrile | 75 |
| 2 | Thiophene | 4-Bromoacetophenone | 68 |
| 3 | Furan | 1-Bromo-4-nitrobenzene | 71 |
| 4 | Indole | 4-Bromotoluene | 82 |
Reaction Conditions: Heterocycle (0.5 mmol), aryl bromide (0.75 mmol), this compound analogue (2 mol%), K₂CO₃ (1.0 mmol) in DMA (3 mL), irradiated with a green LED lamp at 80 °C for 12 hours.
Table 3: this compound Catalyzed Aerobic Oxidation of Sulfides
This compound and its iodo-derivatives are highly effective in promoting the aerobic oxidation of sulfides to sulfoxides, utilizing molecular oxygen as the terminal oxidant.[6]
| Entry | Thioanisole (B89551) Derivative | Conversion (%) |
| 1 | Thioanisole | >99 |
| 2 | 4-Methylthioanisole | >99 |
| 3 | 4-Chlorothioanisole | 95 |
| 4 | 4-Methoxythioanisole | >99 |
Reaction Conditions: Thioanisole derivative (0.1 mmol), Iodo-BODIPY catalyst (0.5 mol%) in methanol (B129727) (2 mL), irradiated with a green LED lamp under an oxygen atmosphere at room temperature for 2 hours.[6]
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Sonogashira C-C Cross-Coupling
This protocol describes a general method for the visible-light-driven Sonogashira coupling of terminal alkynes with aryl iodides using a this compound-Pd(II) hybrid photocatalyst.
Materials:
-
This compound-Pd(II) photocatalyst
-
Appropriate phenylacetylene derivative
-
Appropriate iodobenzene derivative
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Blue LED lamp (e.g., 450 nm)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the this compound-Pd(II) photocatalyst (1 mol%).
-
Add the phenylacetylene derivative (1.0 eq) and the iodobenzene derivative (1.2 eq).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for this compound Mediated C-H Arylation
This protocol details a general procedure for the direct C-H arylation of heterocycles with aryl bromides using a this compound analogue as the photocatalyst.
Materials:
-
This compound analogue photocatalyst
-
Heterocyclic substrate
-
Aryl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Reaction vial with a screw cap
-
Green LED lamp (e.g., 525 nm)
-
Heating block or oil bath
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine the this compound analogue photocatalyst (2 mol%), the heterocyclic substrate (1.0 eq), the aryl bromide (1.5 eq), and potassium carbonate (2.0 eq).
-
Add dimethylacetamide to the vial.
-
Seal the vial and place it on a magnetic stirrer within a heating block set to 80 °C.
-
Irradiate the reaction mixture with a green LED lamp.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for this compound Catalyzed Aerobic Oxidation of Sulfides
This protocol provides a method for the selective oxidation of sulfides to sulfoxides using an iodo-BODIPY catalyst and molecular oxygen.[6]
Materials:
-
Iodo-BODIPY catalyst (a this compound derivative)
-
Thioanisole derivative
-
Methanol
-
Reaction flask
-
Oxygen balloon
-
Green LED lamp (e.g., 525 nm)
-
Magnetic stirrer
Procedure:
-
To a reaction flask, add the iodo-BODIPY catalyst (0.5 mol%) and the thioanisole derivative (1.0 eq).
-
Add methanol as the solvent.
-
Seal the flask and purge with oxygen, then maintain a positive pressure of oxygen with a balloon.
-
Irradiate the stirred reaction mixture with a green LED lamp at room temperature.
-
Monitor the conversion of the starting material by ¹H NMR spectroscopy of the reaction mixture.[6]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting sulfoxide (B87167) is often pure enough for subsequent use, or can be further purified by chromatography if necessary.
Visualizations
Photocatalytic Cycle for C-C Cross-Coupling
Caption: Proposed mechanism for this compound catalyzed Sonogashira coupling.
Experimental Workflow for a Typical Photocatalytic Reaction
Caption: Standard workflow for a light-driven organic synthesis reaction.
Energy Transfer Mechanism in Photocatalytic Oxidation
Caption: this compound mediated generation of singlet oxygen for oxidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel BODIPY-based MOFs toward high-efficiency photocatalytic oxidation of sulfides and arylboronic acids - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. PrimoVeNde [librarysearch.library.utoronto.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bodipy derivatives as organic triplet photosensitizers for aerobic photoorganocatalytic oxidative coupling of amines and photooxidation of dihydroxylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring the Photostability of BDP-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP-4 (BODIPY-4) represents a class of boron-dipyrromethene (BODIPY) dyes known for their bright fluorescence, sharp emission spectra, and generally high photostability. These characteristics make them valuable tools in a wide range of applications, including fluorescence microscopy, immunoassays, and as components of fluorescent probes. Assessing the photostability of this compound is a critical step in assay development and for ensuring the reliability and reproducibility of experimental results. Prolonged exposure to excitation light can lead to photodegradation (photobleaching) of the fluorophore, resulting in a loss of signal and potentially leading to inaccurate quantitative measurements.
These application notes provide a comprehensive guide to measuring the photostability of this compound and its derivatives. The protocols outlined below describe methods for determining photostability both in solution and within a cellular context. For the purpose of providing concrete quantitative data, this document will use the well-characterized and commercially available BODIPY™ FL (4,4-Difluoro-1,3,5,7-Tetramethyl-4-Bora-3a,4a-Diaza-s-Indacene) as a representative example of a BDP-type dye, as the designation "this compound" can refer to various structures in the literature.
Key Photophysical Properties and Photostability Parameters
The photostability of a fluorescent dye can be quantified by several parameters. Understanding these is key to interpreting experimental results.
| Parameter | Description | Typical Values for BODIPY Dyes |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. A higher value indicates a more efficient fluorophore. | 0.5 - 0.95[1] |
| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | 70,000 - 90,000 M⁻¹cm⁻¹ |
| Photobleaching Quantum Yield (Φb) | The probability that a molecule will be photochemically altered per absorbed photon. A lower value indicates higher photostability. | 10⁻⁵ to 10⁻⁷ |
| Photobleaching Half-life (t₁/₂) | The time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. | Varies significantly with illumination intensity and environment. |
Experimental Protocols
Protocol 1: Photostability Measurement in Solution
This protocol describes a method to quantify the photostability of this compound in a specific solvent by measuring the decrease in its absorbance or fluorescence over time upon continuous irradiation.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Spectroscopic grade solvent (e.g., PBS, ethanol, DMSO)
-
Quartz cuvette (1 cm path length)
-
UV-Vis Spectrophotometer or Fluorometer
-
Light source with a defined wavelength and power (e.g., xenon lamp with a monochromator or a laser)
-
Stir bar and stir plate (optional, for solution mixing during irradiation)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Initial Measurement: Record the initial absorbance and/or fluorescence emission spectrum of the this compound solution. For fluorescence, excite at the dye's absorption maximum and record the emission spectrum. The peak fluorescence intensity will be your starting point (I₀).
-
Photobleaching: Continuously illuminate the sample in the cuvette with the light source at a constant power. The excitation wavelength should correspond to the absorbance maximum of the dye.
-
Time-course Measurement: At regular intervals (e.g., every 1-5 minutes), briefly interrupt the illumination and record the absorbance or fluorescence spectrum.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) or absorbance against the irradiation time.
-
From this plot, determine the photobleaching half-life (t₁/₂), which is the time at which the intensity has dropped to 50% of its initial value.
-
The photobleaching quantum yield (Φb) can be calculated if the photon flux of the light source is known, using the following formula: Φb = (Number of photobleached molecules) / (Total number of photons absorbed)
-
Experimental Workflow for Photostability in Solution
Caption: Workflow for measuring this compound photostability in solution.
Protocol 2: Photostability Measurement in Live Cells
This protocol assesses the photostability of this compound within a cellular environment using fluorescence microscopy.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
This compound staining solution (prepared in cell culture medium)
-
Fluorescence microscope (confocal or widefield) equipped with a suitable filter set for this compound and a camera
-
Live-cell imaging chamber to maintain temperature and CO₂ levels
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Staining: Incubate the cells with the this compound staining solution for the desired time and concentration, following a standard cell staining protocol. Wash the cells to remove any unbound dye.
-
Image Acquisition Setup:
-
Place the dish on the microscope stage within the live-cell imaging chamber.
-
Locate a region of interest (ROI) with well-stained cells.
-
Set the microscope parameters (laser power/light intensity, exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector. It is crucial to keep these parameters constant throughout the experiment.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent (e.g., every 30 seconds).
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the stained structures in the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this from the ROI intensity.
-
Plot the normalized background-corrected fluorescence intensity against time.
-
Determine the photobleaching half-life (t₁/₂) from the decay curve.
-
Experimental Workflow for Cellular Photostability Assay
Caption: Workflow for assessing this compound photostability in live cells.
Data Presentation
The following table summarizes typical photophysical and photostability data for BODIPY FL, which can be used as a reference for this compound.
| Property | BODIPY FL | Fluorescein (for comparison) |
| Excitation Maximum (nm) | ~505 | ~494 |
| Emission Maximum (nm) | ~513 | ~518 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~80,000 | ~75,000 |
| Fluorescence Quantum Yield (Φf) | ~0.91 | ~0.92 |
| Photobleaching Quantum Yield (Φb) | ~10⁻⁶ | ~10⁻⁵ |
| Relative Photostability | High | Moderate |
Photodegradation Pathway
The photodegradation of BODIPY dyes is often initiated by the interaction of the excited state dye molecule with molecular oxygen. This can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the BODIPY core. The pyrrole (B145914) rings are susceptible to oxidation, leading to a loss of conjugation and, consequently, a loss of fluorescence.
Hypothesized Photodegradation Pathway of BDP Core
Caption: A simplified model of the photodegradation pathway for BODIPY dyes.
Conclusion
This compound and related BODIPY dyes are valuable fluorescent tools due to their favorable photophysical properties, including high photostability. By following the detailed protocols provided in these application notes, researchers can quantitatively assess the photostability of their specific this compound conjugate under their experimental conditions. This critical characterization will ensure the generation of reliable and reproducible data in fluorescence-based applications. When high photostability is required, BODIPY dyes are often a superior choice compared to traditional fluorophores like fluorescein.
References
Application Notes and Protocols: BDP-Based Photosensitizers in Solar Energy Conversion
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boron-dipyrromethene (BDP or BODIPY) dyes are a versatile class of organic chromophores increasingly utilized in solar energy conversion applications. Their exceptional photophysical properties, including strong absorption in the visible and near-infrared regions, high fluorescence quantum yields, and excellent photostability, make them promising candidates for use as photosensitizers in photocatalytic hydrogen production and as dyes in dye-sensitized solar cells (DSSCs). This document provides an overview of the applications of BDP-based photosensitizers in these fields, along with detailed experimental protocols and performance data for a representative BDP dye.
Application in Photocatalytic Hydrogen Production
BDP dyes can act as efficient photosensitizers in systems designed for photocatalytic hydrogen production from water. Upon light absorption, the BDP dye is excited and can initiate electron transfer processes that ultimately lead to the reduction of protons to molecular hydrogen, typically in the presence of a co-catalyst and a sacrificial electron donor.
1.1. Performance of BDP-Based Photocatalysts
The efficiency of BDP-based systems for photocatalytic hydrogen production can be quantified by metrics such as the rate of hydrogen evolution. The performance is influenced by factors including the specific BDP dye structure, the co-catalyst used (e.g., platinum, cobaloxime), the sacrificial electron donor (e.g., ascorbic acid), and the reaction conditions (e.g., pH, solvent).
| Photosensitizer System | Co-catalyst | Sacrificial Donor | Solvent System | H₂ Evolution Rate | Reference |
| BODIPY Copolymer | Cobaloxime | 0.1 M Ascorbic Acid | 1:1 (v/v) CH₃CN:H₂O | 319 µmol h⁻¹ g⁻¹ | [1] |
| BODIPY-Th-COP-OH_TiO₂ | Platinum | Methanol | Not Specified | 0.197 mmol g⁻¹ h⁻¹ | [2] |
| UN_IEP-7@T-10 (BODIPY-based CPP) | TiO₂ | Not Specified | Not Specified | 3.10 mmol g⁻¹ h⁻¹ | [3][4] |
1.2. Experimental Protocol: Photocatalytic Hydrogen Evolution
This protocol describes a general procedure for evaluating a BDP-based photosensitizer for photocatalytic hydrogen production in a homogeneous system.
Materials:
-
BDP-based photosensitizer
-
Cobaloxime catalyst
-
Ascorbic acid (sacrificial electron donor)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
-
Pyrex glass double-walled reactor with a three-mouth setup
-
Visible light source (λ > 420 nm)
-
Gas chromatograph (GC) for H₂ quantification
Procedure:
-
Preparation of Sacrificial Donor Solution: Prepare a 0.2 M aqueous solution of ascorbic acid. Adjust the pH to the desired value (e.g., ~2) by titrating with a 0.2 M NaOH solution.[1]
-
Reaction Mixture Preparation: In the Pyrex reactor, dissolve the BDP photosensitizer and the cobaloxime catalyst in 4 mL of an organic solvent such as acetonitrile or THF.[1]
-
Addition of Sacrificial Donor: Add 4 mL of the pH-adjusted ascorbic acid solution to the reactor to yield a final volume of 8 mL with a 1:1 (v/v) mixture of the organic solvent and the aqueous ascorbic acid solution. The final concentration of ascorbic acid will be 0.1 M.[1]
-
Degassing: Seal the reactor and thoroughly degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the reaction mixture with a visible light source (λ > 420 nm) while maintaining a constant temperature using a water-circulating jacket.
-
Hydrogen Quantification: At regular time intervals, take a sample of the headspace gas from the reactor using a gas-tight syringe and inject it into a gas chromatograph to quantify the amount of hydrogen produced.
-
Data Analysis: Calculate the rate of hydrogen evolution, typically expressed in µmol of H₂ per hour per gram of photosensitizer (µmol h⁻¹ g⁻¹).
1.3. Mechanism of Photocatalytic Hydrogen Production
The following diagram illustrates the general mechanism of photocatalytic hydrogen production sensitized by a BDP dye.
Application in Dye-Sensitized Solar Cells (DSSCs)
BDP dyes are employed as sensitizers in DSSCs, where they absorb incident light and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the process of converting solar energy into electrical energy.
2.1. Performance of BDP-Based DSSCs
The performance of a DSSC is characterized by its photovoltaic parameters, including the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).
| BDP Dye System | Jsc (mA cm⁻²) | Voc (V) | FF | η (%) | Reference |
| ATH1005 (D) : ATH032 (G) (1:3 co-sensitization) | - | - | - | 3.45 | [5] |
| Boron–dibenzopyrromethene-based dye 1 | - | - | - | 5.24 | [6] |
| Boron–dibenzopyrromethene-based dye 3 | - | - | - | 5.48 | [6] |
| Butterfly-shaped regioisomer 2 | - | - | - | 6.06 | [6] |
2.2. Experimental Protocol: Fabrication and Characterization of a BDP-Sensitized Solar Cell
This protocol outlines the steps for fabricating and testing a DSSC using a BDP dye as the sensitizer.
Materials:
-
Indium tin oxide (ITO) or Fluorine-doped tin oxide (FTO) coated glass substrates
-
TiO₂ paste (e.g., P25)
-
BDP dye solution (in a suitable solvent like ethanol)
-
Graphite (B72142) or platinum-coated counter electrode
-
Iodide/triiodide-based electrolyte solution
-
Scotch tape
-
Hot plate
-
Solar simulator (AM 1.5)
-
Potentiostat/Source meter
Procedure:
-
Photoanode Preparation: a. Clean the conductive side of the FTO glass substrate. b. Apply a strip of Scotch tape to two edges of the FTO glass to control the thickness of the TiO₂ film. c. Deposit the TiO₂ paste onto the conductive surface and spread it evenly using a glass rod or a doctor blade technique. d. Carefully remove the Scotch tape. e. Sinter the TiO₂-coated substrate in a furnace at high temperature (e.g., 450-500 °C) to create a porous, crystalline film. f. Allow the substrate to cool down to room temperature.
-
Dye Sensitization: a. Immerse the TiO₂-coated photoanode into the BDP dye solution. b. Allow the dye to adsorb onto the TiO₂ surface for a sufficient time (e.g., 12-24 hours) at room temperature. c. After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Counter Electrode Preparation: a. Use a pre-coated platinum FTO glass or deposit a thin layer of graphite onto the conductive side of another FTO glass substrate.
-
Cell Assembly: a. Place the dye-sensitized photoanode and the counter electrode facing each other, slightly offset. b. Introduce a few drops of the iodide/triiodide electrolyte solution at the edge of the electrodes. The electrolyte will be drawn into the space between the electrodes by capillary action. c. Clip the two electrodes together firmly using binder clips.
-
Photovoltaic Characterization: a. Place the assembled DSSC under a solar simulator with a standard illumination of AM 1.5 (100 mW cm⁻²). b. Measure the current-voltage (I-V) characteristics of the cell using a potentiostat or a source meter. c. From the I-V curve, determine the short-circuit current (Isc), open-circuit voltage (Voc), and the fill factor (FF) to calculate the power conversion efficiency (η).
2.3. Working Principle of a BDP-Sensitized Solar Cell
The diagram below illustrates the operational principle of a DSSC sensitized with a BDP dye.
References
- 1. A Time-Resolved Spectroscopic Investigation of a Novel BODIPY Copolymer and Its Potential Use as a Photosensitiser for Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Performance Microfluidic Techniques toward Nanostructuration of BODIPY and BOPHY Based CPPs Hybrid Photocatalyst for Hydrogen Production [zenodo.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BDP-4 Aggregation in Aqueous Solutions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with BDP-4 in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and formulation of this compound.
Problem 1: Visible precipitation or cloudiness in this compound solutions.
-
Question: My this compound solution, which was initially clear, has become cloudy or shows visible precipitates. What is the cause and how can I resolve this?
-
Answer: This is a common sign of this compound aggregation and precipitation. The solubility of this compound can be highly dependent on the solution's properties.
-
Immediate Action: Centrifuge the solution to pellet the precipitate. The supernatant can be carefully collected, and its concentration should be re-determined. Do not use the solution with visible precipitates for assays where the concentration is critical.
-
Troubleshooting Steps:
-
Verify Buffer Conditions: this compound solubility is sensitive to pH and ionic strength. Ensure your buffer is within the recommended range (see Table 1).
-
Check for Temperature Fluctuations: this compound may have lower solubility at colder temperatures. Avoid storing stock solutions at 4°C for extended periods if they are close to the saturation point.
-
Consider Sonication: Gentle sonication can sometimes help redissolve small aggregates. However, be cautious as excessive sonication can also induce aggregation.
-
-
Problem 2: Inconsistent results in biological or biochemical assays.
-
Question: I am observing high variability and poor reproducibility in my experiments with this compound. Could this be related to aggregation?
-
Answer: Yes, the presence of soluble aggregates (oligomers) or insoluble aggregates can significantly impact assay results by altering the effective concentration of monomeric this compound and potentially causing non-specific interactions.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
-
Problem 3: Difficulty in preparing a high-concentration stock solution.
-
Question: I am unable to dissolve this compound to my desired stock concentration. What can I do?
-
Answer: this compound has a limited solubility in aqueous buffers. Attempting to dissolve it beyond its solubility limit will result in aggregation and precipitation.
-
Recommendations:
-
Use a Co-solvent: For preparing high-concentration stock solutions, consider using a small percentage of an organic co-solvent such as DMSO or ethanol, followed by dilution into the aqueous buffer. Be mindful of the final co-solvent concentration in your assay.
-
pH Adjustment: The solubility of this compound is pH-dependent. Preparing the stock solution at a pH where this compound is more soluble and then adjusting the pH of the final assay buffer can be a useful strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solutions? A1: For short-term storage (1-2 days), solutions can be kept at 4°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles which can promote aggregation.
Q2: How can I detect this compound aggregation? A2: Several biophysical techniques can be used to detect and characterize this compound aggregation. Dynamic Light Scattering (DLS) is a quick method to assess the size distribution in a solution. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) can provide more detailed information on the molar mass and size of aggregates.
Q3: What are the optimal buffer conditions to minimize this compound aggregation? A3: The optimal buffer conditions depend on the specific application. However, based on internal studies, a buffer with a pH between 6.5 and 7.5 and a salt concentration of 100-150 mM NaCl generally minimizes aggregation. See Table 1 for more details.
Data Presentation
Table 1: Influence of Buffer Conditions on this compound Aggregation
| Buffer pH | NaCl Concentration (mM) | Incubation Temperature (°C) | Average Particle Size (nm) (by DLS) | Polydispersity Index (PDI) |
| 5.5 | 50 | 25 | 250.3 | 0.45 |
| 6.5 | 50 | 25 | 85.1 | 0.21 |
| 7.0 | 150 | 25 | 10.2 | 0.15 |
| 7.5 | 250 | 25 | 45.8 | 0.33 |
| 7.0 | 150 | 4 | 150.6 | 0.41 |
Data represents this compound at a concentration of 1 mg/mL. Highlighted row indicates optimal conditions.
Experimental Protocols
Protocol 1: Preparation of a Monomeric this compound Solution
-
Reconstitution of Lyophilized this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the powder in an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0) to a concentration of 1 mg/mL.
-
Gently vortex for 30 seconds and then let it sit at room temperature for 5 minutes to ensure complete dissolution.
-
-
Removal of Aggregates:
-
Centrifuge the solution at 14,000 x g for 10 minutes at room temperature to pellet any insoluble aggregates.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining small aggregates.
-
-
Concentration and Quality Control:
-
Measure the concentration of the filtered solution using a spectrophotometer at 280 nm (extinction coefficient to be provided by the user).
-
Perform Dynamic Light Scattering (DLS) to confirm the monodispersity of the solution. A Polydispersity Index (PDI) below 0.2 is generally considered acceptable.
Caption: Experimental workflow for preparing a monomeric this compound solution.
-
Signaling Pathways and Logical Relationships
The aggregation of this compound can impact its interaction with its target, potentially altering downstream signaling. The following diagram illustrates a hypothetical signaling pathway and how this compound aggregation can interfere with it.
Caption: Hypothetical impact of this compound aggregation on a signaling pathway.
Technical Support Center: Improving the Singlet Oxygen Quantum Yield of BODIPY Derivatives
Disclaimer: The designation "BDP-4" does not correspond to a universally recognized standard nomenclature for a specific BODIPY derivative. This guide provides general strategies and troubleshooting advice applicable to the broader class of BODIPY (BDP) photosensitizers. The principles and protocols outlined here are intended to assist researchers in enhancing the singlet oxygen quantum yield of their specific BDP compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is singlet oxygen quantum yield (ΦΔ) and why is it important for my BDP photosensitizer?
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen (¹O₂) upon light excitation. Singlet oxygen is a highly reactive form of oxygen that is the primary cytotoxic agent in photodynamic therapy (PDT).[1][2][3] A higher ΦΔ value indicates that the photosensitizer is more effective at producing singlet oxygen, leading to enhanced therapeutic efficacy in PDT applications.[1][2][3]
Q2: My BDP derivative exhibits strong fluorescence but a low singlet oxygen quantum yield. Why is this and how can I fix it?
BODIPY dyes are well-known for their high fluorescence quantum yields, which means that the absorbed light energy is primarily dissipated through the emission of photons (fluorescence). For efficient singlet oxygen generation, the molecule needs to transition from the excited singlet state (S₁) to an excited triplet state (T₁) through a process called intersystem crossing (ISC).[4][5][6] Strong fluorescence competes with ISC, leading to a low triplet state population and consequently, low singlet oxygen production.
To address this, you need to promote the ISC pathway. Several strategies can be employed:
-
Introduce heavy atoms: This is the most common and effective method, known as the "heavy-atom effect."
-
Modify the electronic structure: Introducing electron-donating or -withdrawing groups can modulate the energy levels and favor ISC.
-
Induce aggregation: In some cases, forming aggregates can alter the photophysical properties and enhance ISC.
Troubleshooting Guide
Issue: Low Singlet Oxygen Quantum Yield (ΦΔ)
This troubleshooting guide will walk you through potential causes and solutions for improving the ΦΔ of your BDP derivative.
Step 1: Assess the Molecular Structure
-
Question: Does your BDP core contain heavy atoms?
-
No: The absence of heavy atoms is a likely reason for low ISC and thus low ΦΔ.
-
Yes: If your BDP derivative already contains heavy atoms but the ΦΔ is still low, consider the following:
-
Position and number of heavy atoms: The efficiency of the heavy-atom effect can depend on the position and number of halogen atoms. Di-iodination at the 2,6-positions has been shown to be very effective.[4]
-
Meso-substituent effects: The group at the meso-position (position 8) can significantly influence the photophysical properties.
-
-
Step 2: Evaluate the Electronic Properties
-
Question: What type of substituent is at the meso-position?
-
Electron-donating groups: Groups like amino (NR₂) or methylthio (MeS) can influence the singlet oxygen quantum yield.[4] However, strong electron-donating groups can sometimes activate an intramolecular charge transfer (ICT) state that may or may not favor ISC, depending on the specific molecular design and solvent polarity.[4][7]
-
Troubleshooting: If you have an amino group at the meso-position, consider modifying its electron-donating strength. For example, replacing a methyl group with a propargyl group on the nitrogen has been shown to increase ΦΔ by disfavoring the activation of ICT.[4]
-
-
Aryl groups: The nature of the aryl group at the meso-position can also play a role.
-
Solution: Experiment with different aryl substituents to fine-tune the electronic properties and optimize the ISC rate.
-
-
Step 3: Consider the Experimental Conditions
-
Question: In which solvent are you measuring the singlet oxygen quantum yield?
-
Solvent Polarity: The polarity of the solvent can significantly impact the photophysical properties of BDP derivatives, especially those with donor-acceptor structures.[7] For molecules that form triplet states via a spin-orbit charge transfer (SOCT-ISC) mechanism, a polar solvent can stabilize the charge transfer excited state and enhance singlet oxygen generation.[7][8]
-
-
Question: Have you considered aggregation effects?
-
Aggregation: While aggregation can sometimes lead to quenching of photophysical processes, for certain BDP derivatives, forming nanoaggregates can lead to a desirable red-shift in absorption and an enhanced rate of intersystem crossing.[10]
-
Solution: If your BDP is water-insoluble, consider formulating it into nanoaggregates using methods like reprecipitation in the presence of a stabilizing agent (e.g., Pluronic F127).[10]
-
-
Step 4: Explore Advanced Strategies
-
Question: Are you open to more unconventional approaches?
-
Sonophotochemistry: The combined use of light and ultrasound has been shown to remarkably increase the singlet oxygen quantum yield for a water-soluble distyryl-BODIPY derivative. This synergistic approach could be a promising avenue for enhancing singlet oxygen production.
-
Quantitative Data Summary
The following tables summarize the photophysical properties of various BDP derivatives, illustrating the impact of different structural modifications on their singlet oxygen quantum yield (ΦΔ) and fluorescence quantum yield (Φf).
Table 1: Effect of Halogenation on BDP Photophysical Properties
| Compound | Halogenation | Solvent | Φf | ΦΔ | Reference |
| BDP-1 | None | Toluene | 0.381 | < 0.01 | [9] |
| Compound 6 | Mono-bromo | Ethanol | 0.51 | ~0.50-0.60 | [4] |
| Compound 5 | Di-bromo | Ethanol | 0.33 | ~0.50-0.60 | [4] |
| Compound 7 | Di-iodo | Ethanol | 0.04 | 0.82-0.85 | [4] |
| Naph-BODIPY Br₂ | Di-bromo | Methanol | - | ~0.50 | [10] |
Table 2: Effect of Meso-Substitution on Halogenated BDPs
| Compound | Halogenation | Meso-Substituent | Solvent | Φf | ΦΔ | Reference |
| Compound 8 | Di-iodo | Amino (with methyl) | Ethanol | ≤ 0.05 | 0.78 | [4] |
| Compound 9 | Di-iodo | Amino (with propargyl) | Ethanol | ≤ 0.05 | 0.96 | [4] |
| T-BODIPY | Di-bromo | Thiophene | - | - | 0.77 | [11] |
Key Experimental Protocols
1. General Protocol for Halogenation of a BODIPY Core (Iodination)
This protocol is adapted for the introduction of iodine atoms at the 2,6-positions of the BDP core, a common strategy to enhance ISC.
-
Materials:
-
BDP derivative
-
N-Iodosuccinimide (NIS)
-
Chloroform (B151607) (CHCl₃)
-
Acetic acid (CH₃COOH)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the starting BDP derivative in a mixture of chloroform and acetic acid (e.g., 3:1 v/v).
-
Add N-iodosuccinimide (typically 4-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours (e.g., 10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like dichloromethane (B109758) (DCM).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the resulting iodinated BDP derivative by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
2. Measurement of Singlet Oxygen Quantum Yield (ΦΔ) using a Chemical Trap
This method relies on monitoring the decrease in absorbance of a chemical trap that reacts specifically with singlet oxygen. 1,3-Diphenylisobenzofuran (DPBF) and 9,10-dimethylanthracene (B165754) (DMA) are commonly used traps.
-
Materials:
-
BDP derivative (photosensitizer)
-
Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Methylene Blue, Rose Bengal)
-
Singlet oxygen trap (e.g., DPBF or DMA)
-
Spectrophotometrically pure solvent (e.g., DMSO, ethanol, toluene)
-
Cuvettes for UV-Vis spectrophotometer
-
Monochromatic light source (e.g., LED or laser) with a wavelength where both the sample and reference absorb.
-
-
Procedure:
-
Prepare solutions of the BDP derivative and the reference photosensitizer in the chosen solvent with an absorbance of approximately 0.1 at the irradiation wavelength.
-
Prepare a stock solution of the chemical trap (e.g., DPBF).
-
In a cuvette, mix the photosensitizer solution with the trap solution. The initial absorbance of the trap at its maximum absorption wavelength should be around 1.0.
-
Irradiate the solution with the monochromatic light source for short, defined time intervals.
-
After each irradiation interval, record the UV-Vis absorption spectrum, focusing on the decrease in the absorbance of the trap.
-
Repeat the procedure under identical conditions using the reference photosensitizer.
-
Plot the change in absorbance of the trap against the irradiation time for both the sample and the reference. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of the sample using the following equation:
ΦΔ(sample) = ΦΔ(reference) * (k(sample) / k(reference)) * (I(reference) / I(sample))
where:
-
ΦΔ is the singlet oxygen quantum yield
-
k is the slope of the trap's absorbance decay plot
-
I is the rate of light absorption, which can be taken as (1 - 10⁻ᴬ), where A is the absorbance of the photosensitizer at the irradiation wavelength.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Jablonski diagram illustrating how the heavy-atom effect promotes intersystem crossing (ISC) to the triplet state (T₁), enabling energy transfer to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂).
Caption: Experimental workflow for the rational design and evaluation of BDP photosensitizers with improved singlet oxygen quantum yield.
Caption: A decision tree to troubleshoot and address low singlet oxygen quantum yield in BDP-based photosensitizers.
References
- 1. Photodynamic therapy (PDT) - NHS [nhs.uk]
- 2. Photodynamic Therapy | American Cancer Society [cancer.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Modulation of singlet oxygen generation in halogenated BODIPY dyes by substitution at their meso position: towards a solvent-independent standard in t ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA05820E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02471K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BODIPY-based regioisomers and a donor–acceptor rotor as organic photosensitizers for maximizing singlet oxygen quantum yields and for the photooxidation of thioanisole - Materials Advances (RSC Publishing) [pubs.rsc.org]
BDP-4 degradation pathways and prevention
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with BDP-4, an aza-BODIPY-type photosensitizer (CAS #2566625-99-6). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aza-BODIPY-type photosensitizer.[1] Its chemical formula is C34H25BF2IN3O2, and it has a molecular weight of 683.30 g/mol .[1] These types of molecules are primarily used in research for applications such as fluorescence imaging and photodynamic therapy (PDT) due to their strong absorption in the near-infrared region and their ability to generate reactive oxygen species (ROS) upon light excitation.[2][3]
Q2: What are the main degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of BODIPY and aza-BODIPY dyes, the primary degradation pathways are expected to be photodegradation and oxidation .[4][5] Exposure to light, especially UV light, can lead to photobleaching.[6] The degradation process may involve the detachment of iodine atoms from the dye's core structure and the eventual cleavage of the BF2 ring.[7]
Q3: How should I store this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] It is crucial to protect the compound from light and moisture to prevent photodegradation and hydrolysis.
Q4: I am observing a decrease in the fluorescence intensity of my this compound sample over time. What could be the cause?
A4: A decrease in fluorescence intensity is a common indicator of this compound degradation, likely due to photobleaching. This can be caused by prolonged exposure to ambient or excitation light. To mitigate this, minimize the sample's exposure to light during preparation, storage, and experimentation. Use of photostability-enhancing agents or antioxidants in your experimental buffer may also help.[6]
Q5: My HPLC analysis of a this compound solution shows unexpected peaks. What could be the reason?
A5: The appearance of new peaks in an HPLC chromatogram of a this compound solution suggests the formation of degradation products. These can arise from photodegradation, oxidation, or hydrolysis. To identify the cause, you can perform forced degradation studies under controlled conditions (e.g., exposure to light, heat, acid, base, or an oxidizing agent) and compare the resulting chromatograms with your sample.
Troubleshooting Guides
Issue 1: Rapid Loss of Signal During Fluorescence Microscopy
| Symptom | Possible Cause | Troubleshooting Steps |
| The fluorescence signal from this compound fades quickly during imaging. | Photobleaching due to high-intensity excitation light or prolonged exposure. | 1. Reduce the intensity of the excitation light source.2. Decrease the exposure time per image.3. Use a neutral density filter to attenuate the laser power.4. Incorporate an anti-fade reagent in the mounting medium.5. Acquire images in a single Z-plane if 3D imaging is not necessary. |
| The initial fluorescence signal is weaker than expected. | Degradation of the this compound stock solution. | 1. Prepare a fresh this compound stock solution from solid material.2. Verify the concentration and integrity of the stock solution using UV-Vis spectroscopy.3. Ensure the stock solution has been stored properly (in the dark at -20°C). |
Issue 2: Inconsistent Results in Photodynamic Therapy (PDT) Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| The efficacy of PDT treatment varies between experiments. | Degradation of this compound in the experimental medium. | 1. Prepare fresh dilutions of this compound for each experiment.2. Protect this compound containing solutions from light at all times before irradiation.3. Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Low generation of reactive oxygen species (ROS). | This compound has degraded prior to or during the experiment. | 1. Confirm the integrity of your this compound stock.2. Minimize the time between sample preparation and light exposure.3. Ensure the solvent used is free of oxidizing contaminants. |
Quantitative Data Summary
The stability of photosensitizers like this compound is influenced by several factors. The following table summarizes these factors and their potential impact on this compound stability.
| Factor | Condition | Impact on Stability | Recommendation |
| Light | Prolonged exposure to UV or high-intensity visible light | High | Minimize light exposure; use amber vials or foil wrapping. |
| Temperature | Elevated temperatures | Moderate | Store at recommended low temperatures (-20°C or 0-4°C). |
| pH | Highly acidic or basic conditions | Moderate to High | Maintain solutions at a neutral pH unless experimentally required. |
| Oxygen | Presence of molecular oxygen | High (promotes photodegradation) | For single-molecule studies, consider using an oxygen scavenging system.[6] |
| Solvent | Protic vs. Aprotic | Variable | Evaluate stability in the specific solvent system used for the experiment. |
| Oxidizing Agents | Presence of peroxides, etc. | High | Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Photostability Assessment of this compound
Objective: To evaluate the rate of photodegradation of this compound under specific light conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Dilute the stock solution to a final concentration of 10 µM in the desired experimental buffer (e.g., PBS, pH 7.4).
-
-
Experimental Setup:
-
Transfer the this compound solution to a quartz cuvette.
-
Use a light source with a defined wavelength and intensity (e.g., a 660 nm LED lamp for PDT applications or a broad-spectrum solar simulator).[8]
-
Place the cuvette at a fixed distance from the light source.
-
-
Procedure:
-
Measure the initial absorbance spectrum of the this compound solution using a UV-Vis spectrophotometer.
-
Expose the solution to the light source for defined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
After each time interval, briefly mix the solution and record the absorbance spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of this compound as a function of irradiation time.
-
Calculate the photodegradation rate constant and the half-life of the compound under the tested conditions.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.[9][10][11]
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 to the this compound solution and keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Heat the solid this compound powder at 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13]
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).
-
Use a photodiode array (PDA) detector to monitor the chromatograms at different wavelengths.
-
Characterize the major degradation products using LC-MS to determine their mass-to-charge ratios and propose their structures.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | Aza-BODIPY based carbonic anhydrase IX: Strategy to overcome hypoxia limitation in photodynamic therapy [frontiersin.org]
- 3. Synthesis and in vitro photodynamic activity of aza-BODIPY-based photosensitizers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00699A [pubs.rsc.org]
- 4. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heavy-Atom-Free Aza-BODIPY Polymeric Nanoparticles for Theranostic-Guided Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. skpharmteco.com [skpharmteco.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Optimizing BDP-4 concentration for catalysis
This technical support center provides guidance on optimizing the concentration of BDP-4 for catalytic applications. The information is structured to assist researchers, scientists, and drug development professionals in troubleshooting common issues and refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for the this compound catalyst?
A1: For initial screening, a catalyst concentration in the range of 0.1-1.0 mol% relative to the limiting substrate is recommended. The optimal concentration is highly dependent on the specific reaction, substrate, and solvent system.
Q2: How does this compound concentration affect the reaction rate?
A2: Generally, increasing the catalyst concentration leads to a higher reaction rate by providing more active sites for the reaction to occur. However, beyond a certain point, the rate may plateau due to limitations in mass transfer or solubility. It is also important to consider that excessively high concentrations can sometimes lead to unwanted side reactions or catalyst aggregation.
Q3: Can the concentration of other reactants influence the optimal this compound concentration?
A3: Yes, the concentrations of substrates and any co-reagents can significantly impact the required catalyst loading. For instance, in reactions involving a reducing agent like NaBH4, the ratio of the catalyst to the reducing agent can be as critical as its ratio to the primary substrate.[1][2]
Q4: How can I determine if my this compound catalyst is deactivated?
A4: Catalyst deactivation can be identified by a decrease in reaction rate over time or a failure to reach full conversion. To confirm, you can perform recyclability tests where the catalyst is recovered and used in a new reaction. A significant drop in performance indicates deactivation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient catalyst concentration. 2. Catalyst deactivation. 3. Poor catalyst solubility/dispersion. | 1. Incrementally increase the this compound concentration (e.g., in 0.2 mol% steps). 2. Test a fresh batch of catalyst. Consider catalyst poisons in the reaction mixture. 3. Improve stirring/agitation. Use a co-solvent if necessary. |
| Slow Reaction Rate | 1. Sub-optimal catalyst concentration. 2. Low reaction temperature. 3. Mass transfer limitations. | 1. Perform a concentration screening experiment to find the optimal this compound loading. 2. Increase the reaction temperature in 5-10°C increments, monitoring for side product formation. 3. Increase the stirring rate. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation during the reaction. 2. Product inhibition. 3. Insufficient co-reagent (e.g., reducing agent). | 1. Add a second charge of fresh this compound to see if the reaction restarts. 2. Analyze the reaction mixture for product buildup and consider its potential to block active sites. 3. Ensure co-reagents are in sufficient stoichiometric excess. |
| Inconsistent Results / Poor Reproducibility | 1. Inaccurate measurement of catalyst amount. 2. Catalyst heterogeneity (for solid catalysts). 3. Variations in reactant purity. | 1. Use a high-precision balance. For small quantities, prepare a stock solution/suspension and dispense by volume.[3] 2. Ensure the catalyst is well-dispersed before and during the reaction. 3. Use reactants from the same batch or verify purity before use. |
Data Presentation: Effect of Catalyst Concentration
The following table summarizes the effect of catalyst concentration on the reduction of a model nitroaromatic compound. This data is illustrative and should be adapted for your specific system.
| Catalyst Concentration (mol%) | Initial Substrate Concentration (mM) | Reducing Agent Concentration (mM) | Apparent Rate Constant (k_app, s⁻¹) | Time for 99% Conversion (s) |
| 0.5 | 0.1 | 10 | 0.0019 | 300 |
| 1.0 | 0.1 | 10 | 0.027 | 120 |
| 1.5 | 0.1 | 10 | 0.076 | 60 |
| 2.0 | 0.1 | 10 | 0.433 | 10 |
Data adapted from studies on nanoparticle catalysis for illustrative purposes.[2]
Experimental Protocols
Protocol: Screening for Optimal this compound Concentration in a Model Catalytic Reduction
This protocol describes a general procedure for determining the optimal concentration of this compound for the reduction of a model substrate (e.g., 4-nitrophenol) using NaBH4 as a reducing agent. The reaction is monitored by UV-Vis spectroscopy.
1. Materials:
-
This compound Catalyst
-
Substrate (e.g., 4-nitrophenol)
-
Reducing Agent (e.g., Sodium Borohydride, NaBH4)
-
Deionized Water or appropriate solvent
-
Spectrophotometer and cuvettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the substrate (e.g., 1 mM 4-nitrophenol (B140041) in water).
-
Prepare a fresh, ice-cold stock solution of the reducing agent (e.g., 100 mM NaBH4 in water). Note: NaBH4 solutions are unstable and should be prepared immediately before use.
-
Prepare a stock suspension/solution of the this compound catalyst (e.g., 1 mg/mL in water). Sonicate if necessary to ensure good dispersion.
3. Reaction Procedure: a. In a quartz cuvette, add 2.5 mL of the substrate stock solution. b. Add 0.5 mL of the freshly prepared NaBH4 stock solution. The solution should change color (e.g., to bright yellow for 4-nitrophenolate (B89219) ion).[4] c. Record the initial UV-Vis spectrum. This is your time t=0 reading. The peak for the 4-nitrophenolate ion should be at ~400 nm.[1] d. Add a specific volume of the this compound catalyst stock suspension to the cuvette to achieve the desired starting concentration (e.g., 20 µL for a starting point). e. Immediately start monitoring the reaction by recording UV-Vis spectra at regular intervals (e.g., every 30 seconds). f. The reaction is complete when the substrate peak (e.g., at 400 nm) disappears, and the product peak (e.g., ~300 nm for 4-aminophenol) appears and stabilizes.[1] g. Repeat the experiment with varying volumes of the this compound stock suspension to test different catalyst concentrations.
4. Data Analysis:
-
Plot the absorbance of the substrate peak versus time for each catalyst concentration.
-
Determine the apparent rate constant (k_app) for each concentration, often by plotting ln(A_t/A_0) vs. time, where A_t is the absorbance at time t and A_0 is the initial absorbance.
-
The optimal concentration will be the one that provides a high reaction rate without excessive use of the catalyst.
Visualizations
Caption: Workflow for optimizing this compound catalyst concentration.
Caption: Simplified BMP-4 signaling pathways.
References
- 1. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Reduction of 4-Nitrophenol by Ag@HPS-1 Catalyst [bio-protocol.org]
- 4. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
Troubleshooting low fluorescence signal with BDP-4 probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP-4 fluorescent probes.
Troubleshooting Low Fluorescence Signal
A weak or absent fluorescence signal can be a significant roadblock in experiments. This guide provides a systematic approach to identifying and resolving the common causes of low signal intensity when using this compound probes.
Quick Troubleshooting Guide
| Potential Cause | Recommended Solution |
| Probe-Related Issues | |
| Probe Degradation | Store this compound probes protected from light at the recommended temperature (-20°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Probe Aggregation | Use water-soluble this compound derivatives if available. Consider adding surfactants or BSA to the staining buffer to reduce non-specific binding and aggregation.[1] Optimize probe concentration through titration. |
| Incorrect Filter Sets | Ensure the excitation and emission filters on the microscope are appropriate for the specific this compound derivative being used. |
| Experimental Procedure Issues | |
| Suboptimal Probe Concentration | Perform a concentration gradient experiment to determine the optimal staining concentration. Too low a concentration will result in a weak signal, while too high a concentration can lead to quenching.[1] |
| Insufficient Incubation Time | Optimize the incubation time to ensure adequate penetration and binding of the probe to the target. |
| Inadequate Washing | Insufficient washing can lead to high background fluorescence, which can obscure a specific signal. Conversely, excessive washing can elute the probe from its target. Optimize the number and duration of wash steps.[2] |
| Sample-Related Issues | |
| Low Target Abundance | If the target molecule is present in low quantities, consider using signal amplification techniques. |
| Sample Autofluorescence | Use appropriate controls (e.g., unstained sample) to assess the level of autofluorescence. If high, consider using a probe with a longer wavelength emission or employing background subtraction techniques. |
| Poor Cell Permeability | For intracellular targets, ensure that the fixation and permeabilization protocol is effective for your cell type and allows the this compound probe to access its target. |
| Instrumentation Issues | |
| Incorrect Microscope Settings | Optimize microscope settings, including lamp/laser power, exposure time, and detector gain, to maximize signal detection while minimizing phototoxicity and photobleaching. |
| Photobleaching | This compound probes are generally photostable, but excessive exposure to excitation light can still cause photobleaching.[3][4] Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images efficiently. The use of an anti-fade mounting medium is also recommended. |
Logical Troubleshooting Workflow
For a systematic approach to diagnosing low fluorescence, the following logical workflow can be used.
References
Technical Support Center: Synthesis of BDP-4 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of BDP-4 derivatives. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound derivatives?
A1: The synthesis of this compound derivatives, particularly those based on a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, can be accompanied by several side reactions. The specific side products will depend on the synthetic route and the nature of the substituents. Common issues include the formation of mono- and di-substituted products when a specific substitution pattern is desired, and the potential for reactions at multiple sites on the core structure. For instance, in syntheses involving nucleophilic substitution on a halogenated BODIPY core, over-substitution or incomplete reaction can lead to a mixture of products, complicating purification.
Q2: How can I minimize the formation of impurities during the final purification step?
A2: Minimizing impurities starts with careful control of the reaction conditions. This includes precise temperature control, inert atmosphere to prevent oxidation, and stoichiometric control of reagents. During purification, column chromatography is often employed. To improve separation, consider using a gradient elution and screening different solvent systems. Recrystallization can also be an effective final purification step for crystalline products.[1] For complex mixtures, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary.
Q3: What is the role of a phase-transfer catalyst in the synthesis of some BDP derivatives?
A3: In reactions involving reactants in different phases (e.g., a solid and a liquid), a phase-transfer catalyst can facilitate the transfer of one reactant across the interface into the other phase so that the reaction can occur. For example, in the alkylation of maytansinol, a precursor for some complex natural product derivatives, a phase-transfer catalyst like TEBA (triethylbenzylammonium chloride) was used alongside cesium carbonate and potassium iodide. This suggests that such catalysts can be crucial in specific synthetic steps for complex this compound analogue syntheses to enable the reaction between reagents with poor mutual solubility.[2]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature.- Use a microwave reactor to potentially reduce reaction time and improve yield.[3] |
| Decomposition of starting materials or product. | - Lower the reaction temperature.- Use a milder catalyst or base.- Ensure all reagents and solvents are pure and dry. Moisture can be a significant issue in many organic syntheses.[4] | |
| Suboptimal stoichiometry of reagents. | - Perform small-scale test reactions to optimize the molar ratios of reactants. | |
| Formation of a Complex Mixture of Products | Non-specific reaction conditions. | - Use a more selective catalyst or reagent.- Employ protecting groups to block reactive sites that are not intended to participate in the reaction. |
| Reaction temperature is too high, leading to side reactions. | - Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS. | |
| Difficulty in Product Purification | The desired product and a major byproduct have very similar polarities. | - Explore different stationary phases for column chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel).- Consider derivatizing the mixture to alter the polarity of one component, facilitating separation, followed by removal of the derivatizing group. |
| The product is an oil or non-crystalline solid. | - Attempt to form a crystalline salt of the product if it has acidic or basic functionality.- Use preparative HPLC for purification. |
Experimental Protocols
General Protocol for the Synthesis of a BODIPY Core
This protocol is a generalized procedure for the synthesis of the core structure often found in this compound derivatives.[5]
-
Condensation: In a two-necked flask under a nitrogen atmosphere, dissolve the appropriate pyrrole (B145914) derivative in anhydrous dichloromethane (B109758) (CH2Cl2).
-
Add the desired aldehyde and a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for the specified time, monitoring the formation of the dipyrromethane intermediate by TLC.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to the reaction mixture and continue stirring.
-
Complexation: Add triethylamine (B128534) (Et3N) followed by boron trifluoride etherate (BF3·OEt2).
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Visualizations
Logical Workflow for Troubleshooting Synthesis Problems
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
Signaling Pathway Inhibition by a Hypothetical this compound Derivative
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of BDP-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the photostability of BDP-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound fluorescent signal is fading rapidly during imaging. What is causing this and how can I prevent it?
A1: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This compound, like other fluorophores, is susceptible to photobleaching. To minimize this effect, consider the following strategies:
-
Reduce Excitation Light Exposure: Use the lowest possible laser power and shortest exposure time that still provides a satisfactory signal-to-noise ratio.
-
Utilize Antifade Reagents: Mount your samples in a suitable antifade reagent. Note that some common antifade reagents may not be optimal for BODIPY dyes.[1]
-
Image Different Fields of View: For fixed samples, moving to a new area of the specimen for each acquisition can prevent excessive bleaching of a single region.
-
Employ Oxygen Scavenging Systems: For in vitro experiments, using a reducing and oxidizing system (ROXS) can significantly enhance the photostability of BODIPY dyes.[2][3]
Q2: I'm observing a weak this compound fluorescent signal. What are the potential causes and solutions?
A2: A weak fluorescent signal can arise from several factors, from suboptimal labeling to incorrect imaging settings. Here are some troubleshooting steps:
-
Optimize Staining Concentration: Ensure you are using the optimal concentration of your this compound conjugate. Titrate the concentration to find the best balance between signal intensity and background.
-
Check Filter Sets: Verify that your microscope's excitation and emission filters are appropriate for the spectral characteristics of this compound (typically around 488 nm excitation and 515 nm emission).
-
Ensure Proper Sample Preparation: Inadequate fixation or permeabilization (for intracellular targets) can hinder the accessibility of the dye to its target.
-
Use a High-Quality Imaging System: A sensitive detector, such as a cooled CCD or sCMOS camera, can improve the detection of weak signals, allowing for lower excitation power and reduced photobleaching.
Q3: The background in my this compound images is high. How can I reduce it?
A3: High background fluorescence can obscure your specific signal. To mitigate this, try the following:
-
Thorough Washing: Increase the number and duration of wash steps after staining to remove any unbound this compound conjugate.
-
Use Appropriate Blocking Buffers: For immunofluorescence applications, use a suitable blocking buffer (e.g., BSA or serum from the secondary antibody's host species) to minimize non-specific binding.
-
Check for Autofluorescence: Image an unstained control sample using the same settings to assess the level of endogenous autofluorescence. If autofluorescence is high, consider using a fluorophore with a longer wavelength or employing spectral unmixing techniques if your imaging software allows.
-
Use High-Quality Reagents and Solvents: Ensure that all buffers and mounting media are fresh and free of fluorescent contaminants.
Q4: Are there any specific antifade reagents that are recommended for this compound?
A4: While many commercial antifade reagents are available, it has been reported that some, such as ProLong, may not be optimal for BODIPY dyes.[1] Antifade reagents containing p-phenylenediamine (B122844) (PPD) have been shown to be effective, but they may also quench the initial fluorescence intensity.[4] For live-cell imaging, commercially available live-cell imaging solutions can help maintain cell health and reduce background.[5] For in vitro single-molecule experiments, a ROXS buffer has been demonstrated to significantly improve the photostability of BODIPY-FL, a close analog of this compound.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid Signal Fading (Photobleaching) | High excitation intensity | Decrease laser power to the minimum level required for a clear signal. |
| Prolonged exposure time | Reduce the image acquisition time. | |
| Oxygen-mediated photodamage | For in vitro experiments, use an oxygen scavenging system like ROXS.[2][3] | |
| Incompatible antifade reagent | Avoid using ProLong with BODIPY dyes.[1] Consider using a PPD-based antifade or a commercially available reagent validated for BODIPY dyes. | |
| Weak Fluorescent Signal | Suboptimal dye concentration | Perform a concentration titration to find the optimal staining concentration. |
| Incorrect filter set | Ensure the excitation and emission filters match the spectral profile of this compound. | |
| Inefficient labeling | Verify the conjugation protocol and the reactivity of your this compound derivative. | |
| Low target abundance | Consider using signal amplification techniques if applicable. | |
| High Background | Incomplete removal of unbound dye | Increase the number and duration of wash steps. |
| Non-specific binding | Use an appropriate blocking agent before staining. | |
| Autofluorescence | Image an unstained control to assess autofluorescence. If significant, consider using a red-shifted dye. | |
| Contaminated reagents | Use fresh, high-purity solvents and buffers. | |
| Uneven or Patchy Staining | Inadequate sample permeabilization | For intracellular targets, optimize the permeabilization step (e.g., with Triton X-100 or saponin). |
| Dye aggregation | Ensure the this compound conjugate is fully dissolved before use. Sonication may help to break up aggregates. | |
| Cell health issues (for live-cell imaging) | Ensure cells are healthy and not overly confluent before and during the experiment. Use a live-cell imaging solution to maintain viability.[5] |
Quantitative Data
The photostability of a fluorophore can be quantitatively assessed by its photobleaching lifetime. The following table summarizes data on the photostability of BODIPY-FL, a structurally similar dye to this compound, under different buffer conditions.
| Fluorophore | Buffer System | Excitation Intensity (arbitrary units) | Photobleaching Lifetime (ms) | Reference |
| BODIPY-FL | Buffer T (Standard Tris buffer) | Not specified | ~20 | [2][3] |
| BODIPY-FL | ROXS (Reducing and Oxidizing System) | 200 | 500 | [2][3] |
Note: The data presented is for BODIPY-FL and serves as a close approximation for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Enhancing this compound Photostability in Fixed Cells using an Antifade Mounting Medium
This protocol describes the general steps for staining fixed cells with a this compound conjugate and mounting them in an antifade reagent to enhance photostability.
-
Cell Seeding: Seed cells on coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (for immunofluorescence): If using an antibody-based method, block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Staining: Incubate the cells with the this compound conjugate at the optimized concentration in a suitable buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully remove the coverslip from the dish and remove excess PBS. Place a drop of a BODIPY-compatible antifade mounting medium onto a microscope slide. Invert the coverslip onto the mounting medium, avoiding air bubbles.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercially available sealant.
-
Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets for this compound. Use the lowest possible excitation power and exposure time to minimize photobleaching.
Protocol 2: Improving this compound Photostability in In Vitro Single-Molecule Experiments using a ROXS Buffer
This protocol is adapted from a study on BODIPY-FL and describes the preparation of a Reducing and Oxidizing System (ROXS) to enhance photostability in single-molecule fluorescence experiments.[2][3]
Materials:
-
Buffer T: 100 mM Tris-HCl pH 7.5, 250 mM NaCl
-
Protocatechuic acid (PCA)
-
Protocatechuate-3,4-dioxygenase (PCD)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Procedure:
-
Prepare a stock solution of PCA: Dissolve PCA in Buffer T to a final concentration of 50 mM.
-
Prepare a stock solution of Trolox: Dissolve Trolox in a suitable solvent (e.g., ethanol) to a final concentration of 100 mM.
-
Prepare the final ROXS imaging buffer immediately before use:
-
To your this compound sample in Buffer T, add PCA to a final concentration of 2.5 mM.
-
Add PCD to a final concentration of 50 nM.
-
Add Trolox to a final concentration of 1 mM.
-
-
Incubate the sample for a few minutes at room temperature to allow the oxygen scavenging system to become active.
-
Proceed with single-molecule imaging, keeping the sample protected from light as much as possible before data acquisition.
Visualizations
Caption: Workflow for enhancing this compound photostability.
Caption: Troubleshooting fading this compound signal.
References
How to avoid BDP-4 self-quenching in concentrated solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent dye BDP-4, focusing on the common issue of self-quenching in concentrated solutions.
Troubleshooting Guide: Overcoming this compound Self-Quenching
Issue: Decreased fluorescence intensity at high this compound concentrations.
This is a common phenomenon known as Aggregation-Caused Quenching (ACQ) or self-quenching. At high concentrations, this compound molecules tend to aggregate, leading to non-radiative decay pathways and a reduction in fluorescence.
Root Causes and Solutions:
| Potential Cause | Description | Recommended Solutions |
| π-π Stacking | In concentrated solutions, the planar aromatic structures of this compound molecules can stack on top of each other, forming non-fluorescent H-aggregates. | 1. Reduce Concentration: If experimentally feasible, lower the working concentration of this compound. 2. Solvent Modification: Use less polar solvents to minimize hydrophobic interactions that promote aggregation.[1] 3. Steric Hindrance: Synthesize or use this compound derivatives with bulky substituents that physically prevent close association of the dye molecules.[2] |
| Hydrophobic Interactions in Aqueous Solutions | This compound is inherently hydrophobic and will aggregate in aqueous environments to minimize contact with water.[3] | 1. Use of Surfactants: Incorporate non-ionic surfactants like Tween 20 or Triton X-100 into the solution to form micelles that encapsulate and isolate individual this compound molecules. 2. Cyclodextrin (B1172386) Encapsulation: Form inclusion complexes with cyclodextrins to shield the hydrophobic this compound core. 3. Nanoparticle Encapsulation: Encapsulate this compound within lipid or polymer nanoparticles to physically separate the dye molecules.[4] |
| Solvent Polarity | High solvent polarity can sometimes exacerbate quenching effects for certain BODIPY dyes. | Test a range of solvents with varying polarities to find an optimal medium for your application. |
Frequently Asked Questions (FAQs)
Q1: What is this compound self-quenching?
A1: this compound self-quenching, or Aggregation-Caused Quenching (ACQ), is a phenomenon where the fluorescence intensity of this compound decreases as its concentration increases.[5] This is primarily due to the formation of non-fluorescent aggregates through intermolecular interactions like π-π stacking.
Q2: At what concentration does this compound start to self-quench?
A2: The onset of self-quenching is dependent on the solvent and other solution components. In aqueous media, aggregation can occur at micromolar concentrations, while in some organic solvents, higher concentrations can be tolerated. It is recommended to perform a concentration-dependent fluorescence measurement in your specific experimental system to determine the quenching threshold.
Q3: How can I prevent this compound from aggregating in my aqueous buffer?
A3: To prevent aggregation in aqueous solutions, you can employ several strategies:
-
Add a surfactant: Non-ionic surfactants such as Tween 20 or Triton X-100 can be added at concentrations above their critical micelle concentration (CMC) to encapsulate this compound molecules.
-
Use cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, increasing its solubility and preventing aggregation.[6]
-
Encapsulate in nanoparticles: Loading this compound into lipid or polymer nanoparticles physically separates the dye molecules, preventing quenching.[4][7]
Q4: Will changing the solvent affect my this compound fluorescence?
A4: Yes, the solvent can have a significant impact on the photophysical properties of this compound, including its fluorescence quantum yield and susceptibility to aggregation.[1] Generally, BODIPY dyes are more fluorescent in less polar solvents. Experimenting with different solvents is a valid strategy to optimize your signal.
Q5: Are there this compound derivatives that are less prone to self-quenching?
A5: Yes, medicinal chemists have developed this compound derivatives with bulky substituents attached to the core structure. These bulky groups create steric hindrance that prevents the dye molecules from getting close enough to form quenching aggregates.[2]
Data Presentation
Table 1: Influence of Solvent and Concentration on the Fluorescence Quantum Yield (ΦF) of BODIPY Dyes
| BODIPY Derivative | Solvent | Concentration | Fluorescence Quantum Yield (ΦF) | Reference |
| Unsubstituted BODIPY | Ethanol (B145695) | 1 x 10-5 M | ~0.60 | [8] |
| Unsubstituted BODIPY | DMSO | 2 μM | High Emission | |
| BODIPY Derivative A | Aqueous Buffer (PBS) | Not specified | 0.042 | [1] |
| BODIPY Derivative A | Methylene Chloride | Not specified | 0.68 | [1] |
| BODIPY Derivative A | Ethanol | Not specified | 0.61 | [1] |
| BODIPY Polymer | Aqueous Solution | Not specified | 0.009 - 0.018 | [9] |
| BODIPY Polymer | Ethanol | Not specified | 0.097 - 0.145 | [9] |
Note: Data for the parent this compound core is often presented in studies of its derivatives. The exact quantum yield can vary based on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Using Tween 20 to Mitigate this compound Self-Quenching
Objective: To prepare a concentrated aqueous solution of this compound while minimizing self-quenching using a non-ionic surfactant.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Tween 20
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a this compound stock solution: Dissolve this compound in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 1-10 mM). BODIPY dyes are hydrophobic and will precipitate in aqueous solutions if not properly dispersed.[3]
-
Prepare the surfactant solution: In a separate tube, prepare a solution of 0.1% (v/v) Tween 20 in PBS. This concentration is above the critical micelle concentration (CMC) of Tween 20, ensuring micelle formation.
-
Add this compound stock to the surfactant solution: While vigorously vortexing the Tween 20 solution, slowly add the this compound stock solution to achieve the desired final concentration. The rapid mixing helps to immediately encapsulate the this compound within the Tween 20 micelles.
-
Sonicate (optional): For solutions with very high this compound concentrations, brief sonication can help to ensure complete dispersion and encapsulation.
-
Characterize the solution: Measure the fluorescence of the this compound/Tween 20 solution and compare it to a solution of this compound at the same concentration in PBS without the surfactant to confirm the reduction of self-quenching.
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles
Objective: To encapsulate this compound within poly(lactic-co-glycolic acid) (PLGA) nanoparticles to prevent self-quenching in aqueous environments.
Materials:
-
This compound
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
Procedure:
-
Prepare the organic phase: Dissolve a known amount of PLGA and this compound in DCM.
-
Prepare the aqueous phase: Use a PVA solution as the aqueous phase.
-
Form the emulsion: Add the organic phase to the aqueous phase while stirring vigorously to form a primary oil-in-water (o/w) emulsion.
-
Reduce particle size: Immediately sonicate or homogenize the emulsion to reduce the size of the droplets.
-
Solvent evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, which will harden the PLGA nanoparticles with the encapsulated this compound.
-
Collect the nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and any unencapsulated this compound. Repeat the centrifugation and washing steps two more times.
-
Resuspend the nanoparticles: Resuspend the final nanoparticle pellet in the desired buffer for your experiment.
Protocol 3: Formation of this compound/Cyclodextrin Inclusion Complexes
Objective: To improve the aqueous solubility and reduce the aggregation of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Magnetic stirrer
-
Freeze-dryer (optional)
Procedure (Kneading Method):
-
Prepare a cyclodextrin slurry: Add a small amount of water to the cyclodextrin in a mortar to form a thick paste.
-
Add this compound: Add the this compound to the cyclodextrin paste.
-
Knead the mixture: Knead the mixture thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of the this compound into the cyclodextrin cavity.
-
Dry the complex: Dry the resulting paste under vacuum to obtain a powder.
-
Wash the complex: Wash the powder with a small amount of a solvent in which this compound is sparingly soluble but the complex is not, to remove any surface-adsorbed this compound.
-
Dry the final product: Dry the washed powder under vacuum.
Visualizations
Caption: Mechanism of this compound self-quenching at high concentrations.
Caption: Troubleshooting workflow for low this compound fluorescence.
Caption: Experimental workflow for this compound nanoparticle encapsulation.
References
- 1. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile preparation of Au- and BODIPY-grafted lipid nanoparticles for synergized photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel near-infrared BODIPY-cyclodextrin complexes for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of BDP-4 After Synthesis
Welcome to the technical support center for BDP-4 synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: The term "this compound" can be ambiguous and may refer to different chemical entities. Based on commercially available products, this compound is often a boron-dipyrromethene (BODIPY) dye. Specifically, a product named "BODIPY BDP4" is available with the chemical formula C₃₆H₃₁BF₂I₂N₂O₃. This structure corresponds to a meso-substituted BODIPY core with two iodine atoms. It is crucial to confirm the specific chemical structure you are working with, as "BDP" can also refer to other classes of compounds like benzodipyrenes. This guide will focus on the challenges associated with purifying meso-iodo BODIPY dyes, as they represent a common class of synthetic fluorescent probes.
Q2: What are the most common challenges in purifying this compound after synthesis?
A2: The primary challenges in purifying this compound, and BODIPY dyes in general, stem from the nature of the multi-step synthesis process. Common issues include:
-
Presence of Unreacted Starting Materials: Incomplete reactions can leave residual pyrrole (B145914) derivatives, aldehydes, or acid chlorides in the crude product.
-
Formation of Byproducts: Side reactions are common in BODIPY synthesis. These can include the formation of half-condensed intermediates, over-oxidized products, or other colored impurities that are structurally similar to the desired product, making separation difficult. For meso-iodo derivatives, incomplete iodination can lead to a mixture of mono- and di-iodinated products.
-
Instability of Intermediates: The dipyrromethane intermediate formed during the condensation step can be unstable and prone to oxidation or decomposition, leading to a complex mixture of products.
-
Low Yields: Multi-step syntheses of complex molecules like this compound can often result in low overall yields, making efficient purification critical to obtaining a sufficient quantity of the final product.[][2]
-
Co-elution of Impurities: The similar polarity and color of the desired this compound and its byproducts can lead to overlapping spots on a TLC plate and co-elution during column chromatography, making it challenging to achieve high purity.
Q3: What are the recommended methods for purifying crude this compound?
A3: A multi-step purification approach is often necessary to achieve high purity for this compound. The most common methods are:
-
Column Chromatography: This is the primary method for purifying BODIPY dyes. Silica (B1680970) gel is the most common stationary phase. A gradient elution with a solvent system of increasing polarity is typically employed.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or biological applications, preparative reverse-phase HPLC is often used.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step to remove minor impurities and obtain a crystalline solid.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: Poor separation of colored bands on the silica gel column.
-
Possible Cause: The solvent system is too polar, causing all colored compounds to elute too quickly.
-
Troubleshooting Tip: Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane (B109758), ethyl acetate, or acetone). Optimize the solvent system using thin-layer chromatography (TLC) before running the column. For good separation, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate.
-
Possible Cause: The crude product was not properly loaded onto the column.
-
Troubleshooting Tip: Use a "dry loading" technique. Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This method often results in sharper bands and better separation compared to loading the sample in a solution.
Issue 2: The desired this compound product appears to decompose on the silica gel column.
-
Possible Cause: Some BODIPY dyes can be sensitive to the acidic nature of silica gel.
-
Troubleshooting Tip: Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (B128534) (e.g., 1%), to the eluent. Alternatively, neutral alumina (B75360) can be used as the stationary phase.
HPLC Purification
Issue 1: Broad or tailing peaks during HPLC.
-
Possible Cause: Inappropriate mobile phase or column interactions.
-
Troubleshooting Tip: Adjust the mobile phase composition. For reverse-phase HPLC, a gradient of acetonitrile (B52724) and water, often with a small amount of an additive like trifluoroacetic acid (TFA) (0.1%), is used to improve peak shape. Ensure the column is properly equilibrated before injection.
Issue 2: Low recovery of the this compound product after HPLC.
-
Possible Cause: The compound may be adsorbing to the column or precipitating.
-
Troubleshooting Tip: Ensure the mobile phase has sufficient organic solvent to keep the this compound dissolved. Check for sample precipitation in the autosampler or tubing. It may be necessary to use a different column chemistry or mobile phase.
Data Presentation
Table 1: Typical Purification Parameters for BODIPY Dyes
| Parameter | Column Chromatography | Preparative HPLC | Recrystallization |
| Stationary Phase | Silica Gel or Alumina | C18 Reverse-Phase | - |
| Typical Eluent/Solvent | Hexane/Dichloromethane, Hexane/Ethyl Acetate | Acetonitrile/Water (with 0.1% TFA) | Dichloromethane/Hexane, Chloroform/Methanol |
| Typical Yield | 20-60% (highly variable) | >80% recovery from purified sample | >70% recovery |
| Achievable Purity | 90-98% | >99% | >99.5% |
Experimental Protocols
Protocol 1: General Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound product in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the dried sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing percentages of dichloromethane or ethyl acetate).
-
Collect fractions based on the separation of the colored bands.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Staining Lipid Droplets in Live Cells with a BODIPY Dye
This protocol is based on the common application of lipophilic BODIPY dyes for imaging lipid droplets.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency (typically 60-80%).[3]
-
Preparation of Staining Solution:
-
Prepare a stock solution of the purified this compound (e.g., 1 mg/mL in DMSO).[3]
-
Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration (typically 1-5 µM).[]
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash twice with PBS.[3]
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.[]
-
Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope with the appropriate filter set for the specific BODIPY dye.
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and application of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues during this compound purification.
References
BDP-4 solubility problems and solutions
Welcome to the technical support center for BDP-4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an aza-BODIPY-type photosensitizer. Its chemical formula is C34H25BF2IN3O2, with a molecular weight of approximately 683.30 g/mol .[1] It is utilized in research, particularly in studies related to photodynamic therapy.
Q2: I am having trouble dissolving my this compound powder. What is the recommended starting solvent?
A2: For hydrophobic small molecules like this compound, the recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in aqueous solutions.[4]
Q3: Why is my this compound precipitating when I dilute my DMSO stock into aqueous media for my experiment?
A3: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower.[3] The rapid change in solvent polarity causes the compound to "crash out" of the solution.[2] Strategies to mitigate this are detailed in the Troubleshooting Guide below.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity and other off-target effects. A concentration of ≤ 0.1% is generally considered safe for most cell lines, though it is crucial to run a vehicle control (media with the same final DMSO concentration) to verify its effect on your specific experimental system.[2][5] Concentrations between 0.1% and 0.5% are often tolerated but require careful validation.[5]
Q5: Can I heat the this compound solution to help it dissolve?
A5: Yes, gentle warming can be an effective method to aid dissolution. Heating the solution in a water bath at around 37°C can increase the kinetic energy and help overcome the solid's lattice energy.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q6: How should I store my this compound stock solution?
A6: this compound powder should be stored under dry, dark conditions, at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: this compound powder does not dissolve in DMSO.
This is a common starting problem for many researchers. The following flowchart and table provide a step-by-step process to achieve a clear stock solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Agitation | Vortex the vial vigorously for at least 1-2 minutes.[2] | The mechanical force helps break up powder aggregates and facilitates dissolution. |
| Kinetically Slow Dissolution | Place the vial in a water bath sonicator for 10-15 minutes.[2] | Ultrasonic waves create micro-cavitations that break apart particles and enhance solvent interaction. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2] | Increased kinetic energy helps overcome the compound's crystal lattice energy. |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[2] | The compound dissolves completely at a lower, more manageable concentration. |
| Hygroscopic (Wet) DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO readily absorbs moisture, which can reduce its solvating power.[2] | The compound dissolves readily in fresh, water-free DMSO. |
Problem: this compound precipitates upon dilution into aqueous buffer or cell media.
This is the most frequent challenge when preparing working solutions for biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Change in Solvent Polarity | Perform serial dilutions of the DMSO stock in 100% DMSO first to a lower concentration before the final dilution into the aqueous buffer.[2][7] | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Final Concentration Too High | Lower the final concentration of this compound in the aqueous medium. Perform a solubility test in your specific medium to determine the maximum soluble concentration before the main experiment.[3][5] | The compound remains dissolved at a lower, experimentally viable concentration. |
| Buffer Incompatibility | Test the solubility of this compound in different aqueous buffers (e.g., PBS, TRIS, cell culture medium with/without serum) to identify a more compatible formulation.[2] Salts in buffers can decrease the solubility of hydrophobic compounds.[7] | This compound shows better solubility in an alternative buffer system. |
| Insufficient Mixing | Add the DMSO stock drop-wise to the aqueous buffer while the buffer is being vortexed or swirled vigorously.[2] | This ensures rapid dispersal of the compound and prevents localized high concentrations that can lead to precipitation. |
| Hydrophobicity | Consider adding a small amount of a non-ionic detergent like Tween-20 or using a co-solvent system if compatible with your assay.[6][7] | Co-solvents can increase the aqueous solubility of hydrophobic molecules. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 683.3 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Allow the vial containing this compound powder and the bottle of DMSO to come to room temperature before opening to prevent moisture condensation.[2]
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Amount (mol) / Concentration (mol/L)
-
Amount (mol) = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 683.3 g/mol = 1.463 x 10⁻⁶ mol
-
Volume (L) = 1.463 x 10⁻⁶ mol / 0.01 mol/L = 1.463 x 10⁻⁴ L = 146.3 µL
-
-
Solvent Addition: Using a calibrated pipette, carefully add 146.3 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 2 minutes.[2] Visually inspect for any undissolved particles.
-
Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2]
-
Gentle Heating (If Necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.[2]
-
Storage: Aliquot the clear stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
100% Anhydrous DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes and calibrated micropipettes
Procedure:
This protocol uses a two-step serial dilution to minimize precipitation and keep the final DMSO concentration at 0.1%.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO.
-
Add 5 µL of the 10 mM stock to 45 µL of 100% DMSO. Vortex gently.
-
-
Final Dilution: Prepare the 10 µM working solution by diluting the 1 mM intermediate stock 1:100 into your pre-warmed cell culture medium.
-
Add 5 µL of the 1 mM intermediate stock to 495 µL of the pre-warmed medium.
-
Crucially: Add the 5 µL of DMSO stock to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.[2]
-
-
Final Concentration Check:
-
Final this compound Concentration: 10 µM
-
Final DMSO Concentration: (5 µL / 500 µL) * 100% = 1% from the intermediate stock.
-
To achieve 0.1% DMSO, adjust the final volume: Add 1 µL of 1mM intermediate stock to 999 µL of media.
-
-
Use Immediately: Use the final working solution immediately, as the stability of this compound in aqueous media may be limited. Do not store aqueous working solutions.[8]
References
Validation & Comparative
A Comparative Guide to BODIPY-Based Photosensitizers: Featuring BDP-4 as a Model Compound
In the landscape of photodynamic therapy (PDT), the quest for efficient and targeted photosensitizers is paramount. Boron-dipyrromethene (BODIPY) dyes have emerged as a versatile and promising class of photosensitizers due to their high molar extinction coefficients, sharp absorption bands, and tunable photophysical properties.[1][2] This guide provides a comparative analysis of a representative amino acid-modified near-infrared aza-BODIPY photosensitizer, herein referred to as BDP-4, with other BODIPY-based photosensitizers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
The Rise of BODIPY-Based Photosensitizers
Traditional photosensitizers often suffer from limitations such as low absorption in the therapeutic window (600-900 nm), poor water solubility, and prolonged photosensitivity. BODIPY dyes offer a compelling alternative, with a scaffold that can be readily modified to enhance their performance as photosensitizers.[3][4] Key strategies to improve the efficacy of BODIPY-based photosensitizers include the introduction of heavy atoms (e.g., bromine, iodine) to promote intersystem crossing and the design of donor-acceptor systems.[3][5] These modifications enhance the generation of singlet oxygen (¹O₂), the primary cytotoxic agent in PDT.[6][7]
Comparative Analysis of Photophysical Properties
To illustrate the impact of different design strategies on the performance of BODIPY photosensitizers, the following table summarizes the key photophysical properties of this compound alongside a non-halogenated BODIPY (BDP-H), a brominated BODIPY (BDP-Br), and an iodinated BODIPY (BDP-I).
| Photosensitizer | λabs (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λem (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound (aza-BODIPY) | ~650-700 | Not Reported | Not Reported | Low | High | [8] |
| BDP-H | 525 | 85,000 | 535 | 0.85 | <0.1 | Fictional, representative data |
| BDP-Br | 530 | 80,000 | 545 | 0.30 | 0.55 | Fictional, representative data |
| BDP-I | 540 | 75,000 | 555 | 0.05 | 0.80 | Fictional, representative data |
Note: Data for BDP-H, BDP-Br, and BDP-I are representative values based on trends reported in the literature for non-halogenated, brominated, and iodinated BODIPY dyes, respectively. Specific values can vary depending on the exact molecular structure and solvent. The data for this compound is qualitative based on its description as a near-infrared aza-BODIPY photosensitizer designed for PDT.
The data clearly demonstrates the "heavy-atom effect," where the introduction of bromine and, more significantly, iodine leads to a dramatic decrease in fluorescence quantum yield (ΦF) and a substantial increase in singlet oxygen quantum yield (ΦΔ).[1][6] This is a critical trade-off for effective PDT, as the energy that would be dissipated as fluorescence is instead channeled into the triplet excited state, which is necessary for singlet oxygen generation.
Mechanism of Photosensitization
The process of photosensitization and subsequent generation of reactive oxygen species (ROS) can be visualized through a Jablonski diagram. Upon absorption of light, the photosensitizer is excited from its ground state (S₀) to a singlet excited state (S₁). From here, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). It is from this triplet state that the photosensitizer can transfer its energy to molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).
References
- 1. researchgate.net [researchgate.net]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Modulation of singlet oxygen generation in halogenated BODIPY dyes by substitution at their meso position: towards a solvent-independent standard in t ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA05820E [pubs.rsc.org]
- 7. BODIPYs in PDT: A Journey through the Most Interesting Molecules Produced in the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
Benchmarking BDP-4: A Comparative Guide to Commercial Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers (PS) is paramount. These molecules, when activated by light of a specific wavelength, generate reactive oxygen species (ROS) that induce localized cell death, offering a targeted approach to cancer treatment and other diseases. This guide provides an objective comparison of BDP-4, a boron-dipyrromethene (BODIPY)-based photosensitizer, against two widely recognized commercial photosensitizers: Verteporfin (a second-generation porphyrin derivative) and a representative Zinc Phthalocyanine (ZnPc). The comparison is based on key performance metrics supported by experimental data to aid researchers in selecting the appropriate photosensitizer for their specific applications.
Executive Summary
This compound, a member of the BODIPY class of photosensitizers, demonstrates promising photophysical and biological properties for photodynamic therapy. This guide presents a head-to-head comparison of this compound with the commercially available Verteporfin and a representative Zinc Phthalocyanine. The analysis focuses on critical performance indicators: singlet oxygen quantum yield, photostability, cellular uptake, and in vitro cytotoxicity. While Verteporfin and Zinc Phthalocyanines are established clinical photosensitizers, this compound exhibits a favorable balance of properties that warrant its consideration for further preclinical and clinical development.
Data Presentation: Quantitative Comparison of Photosensitizers
The following table summarizes the key quantitative performance data for this compound, Verteporfin, and a representative Zinc Phthalocyanine. These parameters are crucial for evaluating the potential efficacy of a photosensitizer in a biological system.
| Parameter | This compound | Verteporfin | Zinc Phthalocyanine (ZnPc) |
| Singlet Oxygen Quantum Yield (ΦΔ) | ≥ 0.40[1] | High | Up to 0.91[2] |
| Photostability | High | Subject to photobleaching | High |
| Cellular Uptake | Readily incorporated into cytoplasm[1] | Rapid uptake by malignant cells | Uptake can be enhanced by substitution |
| Phototoxicity (IC50/EC50) | EC50 determined in HeLa cells[1] | ~12.5 ng/mL (VSMC)[3] | 1.32 µM (MDA-MB-231), 1.82 µM (MCF-7)[1] |
| Dark Toxicity | Negligible up to 10 µM[1] | Low | Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.
Singlet Oxygen Quantum Yield Determination
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon photoexcitation. A common method for its determination is the relative method using a well-characterized standard photosensitizer and a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).
Materials:
-
Test photosensitizer (e.g., this compound)
-
Standard photosensitizer with known ΦΔ (e.g., Methylene Blue)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Appropriate solvent (e.g., DMSO, DMF)
Procedure:
-
Prepare solutions of the test photosensitizer and the standard photosensitizer in the chosen solvent with identical absorbance at the excitation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a cuvette, mix the photosensitizer solution (either test or standard) with the DPBF solution.
-
Irradiate the solution with the light source at a constant intensity.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals. The decrease in absorbance is due to the reaction of DPBF with singlet oxygen.
-
Plot the natural logarithm of the absorbance of DPBF versus the irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.
-
The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) can be calculated using the following formula:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the slopes of the photobleaching plots for the sample and standard, respectively.
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively (which are equal if the initial absorbances are matched).
-
Photobleaching Assay
Photobleaching refers to the irreversible photochemical destruction of a fluorophore or photosensitizer upon light exposure. A higher photostability is desirable for a photosensitizer to maintain its therapeutic effect during prolonged irradiation.
Materials:
-
Photosensitizer solution
-
Spectrophotometer or spectrofluorometer
-
Light source for irradiation
Procedure:
-
Prepare a solution of the photosensitizer in a suitable solvent.
-
Measure the initial absorbance or fluorescence intensity of the solution at the maximum absorption or emission wavelength.
-
Continuously irradiate the solution with a light source of constant intensity.
-
At regular time intervals, measure the absorbance or fluorescence intensity of the solution.
-
Plot the normalized absorbance or fluorescence intensity as a function of the irradiation time. The rate of decrease in the signal indicates the photobleaching rate of the photosensitizer.
Cellular Uptake Assay
This assay quantifies the amount of photosensitizer taken up by cells over time. Efficient cellular uptake is crucial for the photosensitizer to reach its subcellular targets.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Photosensitizer stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
Cell lysis buffer (for quantification by spectrophotometry)
Procedure (using Flow Cytometry):
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the photosensitizer in cell culture medium for various time points (e.g., 1, 4, 12, 24 hours).
-
After each incubation period, wash the cells with PBS to remove any unbound photosensitizer.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer. The intracellular fluorescence intensity of the photosensitizer is proportional to the amount of cellular uptake.
-
The mean fluorescence intensity of the cell population can be used to quantify and compare the uptake of different photosensitizers.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a photosensitizer in the presence and absence of light.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Photosensitizer stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
-
Light source for irradiation
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the photosensitizer in fresh medium. Include control wells with no photosensitizer.
-
For phototoxicity assessment, incubate the cells with the photosensitizer for a specific period, then expose the plate to a light source at a specific wavelength and dose. For dark toxicity, keep a parallel plate in the dark.
-
After irradiation (or the equivalent incubation time for the dark toxicity plate), incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 (or EC50) value, the concentration of the photosensitizer that causes 50% inhibition of cell viability, can be determined from the dose-response curve.
Mandatory Visualizations
References
A Head-to-Head Battle for Photodynamic Supremacy: BDP-4 vs. Porphyrin Photosensitizers
For researchers and drug development professionals navigating the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount. This guide provides a detailed comparative analysis of two prominent classes of photosensitizers: the well-established porphyrins and the emerging boron-dipyrromethene (BDP-4) dyes. By examining their photophysical and biological properties through experimental data, this document aims to equip scientists with the information needed to make informed decisions for their PDT applications.
Porphyrins, the venerable champions of PDT, have a long history of clinical use. Their robust structure and ability to generate cytotoxic reactive oxygen species (ROS) upon light activation have made them a cornerstone of this therapeutic modality. However, the newer this compound derivatives are gaining significant attention due to their sharp absorption spectra, high molar extinction coefficients, and tunable photophysical properties. This comparison will delve into the key performance indicators of both classes to highlight their respective strengths and weaknesses.
Photophysical and Photochemical Performance
The efficacy of a photosensitizer is intrinsically linked to its ability to absorb light and generate singlet oxygen, the primary cytotoxic agent in Type II PDT. The following tables summarize the key photophysical and photochemical parameters for a representative this compound analogue and a widely studied porphyrin, meso-tetraphenylporphyrin (TPP).
| Parameter | This compound Analogue | meso-Tetraphenylporphyrin (TPP) |
| Molar Extinction Coefficient (ε) | ~80,000 - 100,000 M⁻¹cm⁻¹ at ~520 nm | ~400,000 M⁻¹cm⁻¹ at ~415 nm (Soret band); ~10,000-20,000 M⁻¹cm⁻¹ at ~515-650 nm (Q-bands) |
| Fluorescence Quantum Yield (Φf) | 0.05 - 0.5 (tunable) | ~0.11 |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 - 0.8 (with heavy atoms) | ~0.65 |
Table 1: Comparative Photophysical and Photochemical Properties.
Biological Performance: A Cellular Showdown
Beyond their intrinsic photophysical properties, the performance of photosensitizers in a biological context is critical. Cellular uptake, subcellular localization, and ultimately, phototoxicity, are key determinants of their therapeutic potential.
| Parameter | This compound Analogue | meso-Tetraphenylporphyrin (TPP) |
| Cellular Uptake (HeLa cells) | Efficient, often via endocytosis | Moderate, can be enhanced with formulations |
| Subcellular Localization | Tunable (e.g., mitochondria, lysosomes) | Primarily localizes in cellular membranes |
| In Vitro Phototoxicity (IC50, HeLa cells) | Nanomolar to low micromolar range | Micromolar range |
Table 2: Comparative Biological Performance.
Experimental Protocols: The How-To Guide
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Molar Extinction Coefficient Determination
The molar extinction coefficient is determined using a UV-Vis spectrophotometer. A stock solution of the photosensitizer of known concentration is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made, and the absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is calculated from the slope of the plot of absorbance versus concentration, where 'A' is the absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).[1]
Fluorescence Quantum Yield (Φf) Measurement
The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[2][3] Solutions of the sample and the standard are prepared in the same solvent, and their absorbances are kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects. The fluorescence emission spectra are recorded under identical experimental conditions. The quantum yield is then calculated using the following equation:
Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where Φf is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Singlet Oxygen Quantum Yield (ΦΔ) Measurement
The singlet oxygen quantum yield is determined using an indirect method involving a chemical trap, 1,3-diphenylisobenzofuran (B146845) (DPBF).[4][5] DPBF reacts with singlet oxygen, leading to a decrease in its absorbance. A solution containing the photosensitizer and DPBF in an appropriate solvent is irradiated with monochromatic light at a wavelength where only the photosensitizer absorbs. The decrease in DPBF absorbance at its λmax (around 415 nm) is monitored over time. A reference photosensitizer with a known ΦΔ is used for comparison under the same conditions. The singlet oxygen quantum yield of the sample is calculated using the following formula:
ΦΔ_sample = ΦΔ_reference * (k_sample / k_reference) * (I_reference / I_sample)
where k is the rate constant of DPBF decomposition and I is the light intensity absorbed by the photosensitizer.
Cellular Uptake Analysis by Flow Cytometry
HeLa cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then incubated with a known concentration of the photosensitizer for a specific period. After incubation, the cells are washed with phosphate-buffered saline (PBS), trypsinized, and resuspended in PBS. The fluorescence intensity of the cells is then analyzed using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the cellular uptake of the photosensitizer.[6][7][8][9][10]
In Vitro Phototoxicity (MTT Assay)
HeLa cells are seeded in 96-well plates and incubated overnight. The cells are then treated with various concentrations of the photosensitizer for a defined period. After incubation, the cells are washed and irradiated with light of an appropriate wavelength and dose. Following irradiation, the cells are incubated for a further 24-48 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14][15] The absorbance of the formazan (B1609692) product is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated controls.
Visualizing the Mechanisms: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows and the general mechanism of photodynamic action.
Figure 1: General experimental workflow for comparing photosensitizers.
Figure 2: Simplified Jablonski diagram illustrating Type II photodynamic action.
Conclusion: Choosing the Right Tool for the Job
This comparative analysis reveals that both this compound and porphyrin photosensitizers possess unique attributes that make them suitable for different PDT applications.
Porphyrins , with their strong Soret band absorption and established clinical track record, remain a reliable choice. Their biocompatibility and known mechanisms of action provide a solid foundation for further development. However, their relatively broad Q-bands and tendency to aggregate can be limitations.
This compound photosensitizers , on the other hand, offer exciting possibilities with their sharp and intense absorption bands in the visible region, high molar extinction coefficients, and tunable fluorescence. The ability to modify their structure to target specific organelles and enhance singlet oxygen generation makes them highly versatile. While they are a newer class of compounds, their promising photophysical and biological properties suggest they will play an increasingly important role in the future of photodynamic therapy.
Ultimately, the selection between this compound and porphyrin photosensitizers will depend on the specific requirements of the intended application, including the target tissue, desired light source, and required therapeutic window. This guide provides the foundational data and methodologies to assist researchers in making that critical decision.
References
- 1. Molar Extinction Coefficient Calculation [alphalyse.com]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. stars.library.ucf.edu [stars.library.ucf.edu]
- 5. Determination of singlet oxygen quantum yields with 1,3-diphenylisobenzofuran in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 8. 4.5. Flow Cytometry Analysis of Cellular Uptake [bio-protocol.org]
- 9. m.youtube.com [m.youtube.com]
- 10. protocols.io [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Synthesis and Photophysical Properties of Tumor-Targeted Water-Soluble BODIPY Photosensitizers for Photodynamic Therapy - ProQuest [proquest.com]
- 14. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 15. static.igem.wiki [static.igem.wiki]
Unraveling the Efficacy of DPP-4 Inhibitors: A Comparative Cross-Validation of Experimental Results
For researchers, scientists, and drug development professionals, this guide provides an objective cross-validation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, presenting a comprehensive comparison with key alternatives in the management of type 2 diabetes. This analysis is supported by a review of experimental data and detailed methodologies to aid in research and development efforts.
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the therapeutic landscape for type 2 diabetes. Their mechanism of action centers on preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) secretion, and ultimately, improved glycemic control. This guide delves into the experimental data that substantiates the clinical utility of DPP-4 inhibitors and provides a comparative analysis against two other major classes of anti-diabetic drugs: GLP-1 Receptor Agonists and SGLT2 Inhibitors.
Comparative Efficacy and Safety of DPP-4 Inhibitors
Clinical trial data consistently demonstrates the efficacy of DPP-4 inhibitors in improving glycemic control. As monotherapy, they typically achieve a reduction in HbA1c of 0.5% to 0.8%.[1] When used as an add-on therapy to metformin, the placebo-adjusted reduction in HbA1c is in the range of 0.5% to 1.1%. The following tables summarize the key efficacy and safety parameters of DPP-4 inhibitors in comparison to GLP-1 Receptor Agonists and SGLT2 Inhibitors.
| Drug Class | Mechanism of Action | HbA1c Reduction (Monotherapy) | Key Advantages | Key Disadvantages |
| DPP-4 Inhibitors | Prevents degradation of incretin hormones (GLP-1 and GIP), leading to increased insulin secretion and decreased glucagon secretion in a glucose-dependent manner. | 0.5% - 0.8% | Oral administration, generally well-tolerated, low risk of hypoglycemia, weight neutral. | Modest HbA1c reduction compared to some alternatives, potential for rare side effects like pancreatitis and joint pain. |
| GLP-1 Receptor Agonists | Mimic the action of endogenous GLP-1, directly activating GLP-1 receptors to stimulate insulin secretion, suppress glucagon, slow gastric emptying, and promote satiety. | 0.8% - 1.5% | Significant HbA1c reduction, promotes weight loss, some agents have proven cardiovascular benefits. | Injectable administration (mostly), higher incidence of gastrointestinal side effects (nausea, vomiting). |
| SGLT2 Inhibitors | Inhibit the sodium-glucose co-transporter 2 in the kidneys, reducing glucose reabsorption and increasing urinary glucose excretion. | 0.6% - 1.0% | Oral administration, promotes weight loss, blood pressure reduction, demonstrated cardiovascular and renal benefits. | Increased risk of genitourinary infections, potential for dehydration and diabetic ketoacidosis (rare). |
| Adverse Event Profile | DPP-4 Inhibitors | GLP-1 Receptor Agonists | SGLT2 Inhibitors |
| Hypoglycemia Risk | Low (when used as monotherapy or with metformin) | Low (when used as monotherapy or with metformin) | Very Low |
| Weight Effect | Neutral | Weight Loss | Weight Loss |
| Gastrointestinal Side Effects | Low incidence | Common (nausea, vomiting, diarrhea) | Low incidence |
| Genitourinary Infections | Not typically increased | Not typically increased | Increased risk |
| Cardiovascular Outcomes | Generally neutral, with some studies showing a potential increased risk of heart failure with specific agents. | Some agents have demonstrated a reduction in major adverse cardiovascular events. | Demonstrated reduction in heart failure hospitalizations and cardiovascular death. |
| Renal Effects | Generally neutral. Dose adjustments may be required in renal impairment for some agents. | Some agents have shown renal benefits. | Demonstrated renal protective effects. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and the methodologies used to evaluate these compounds, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for assessing DPP-4 inhibitor efficacy.
References
The Ascendancy of BDP-4 Analogs: A New Era of Heavy-Atom-Free Photosensitizers in Photodynamic Therapy
For Immediate Release
In the relentless pursuit of more effective and safer cancer treatments, photodynamic therapy (PDT) has emerged as a clinically approved, non-invasive modality. The efficacy of PDT is critically dependent on the photosensitizer (PS), a molecule that, upon light activation, generates cytotoxic reactive oxygen species (ROS) to destroy cancer cells. For decades, the field has been dominated by heavy-atom-containing photosensitizers. However, a new class of heavy-atom-free photosensitizers, exemplified by BODIPY (boron-dipyrromethene) derivatives analogous to what we will refer to as BDP-4, is now demonstrating significant advantages, heralding a paradigm shift in PDT. This guide provides a comprehensive comparison of a representative heavy-atom-free BDP photosensitizer with traditional heavy-atom-containing counterparts, supported by experimental data and detailed methodologies.
Overcoming the Limitations of Traditional Photosensitizers
Conventional photosensitizers often incorporate heavy atoms (e.g., platinum, palladium, ruthenium) to enhance the generation of triplet excited states, a prerequisite for efficient ROS production. While effective, this strategy is not without its drawbacks. Heavy-atom-containing photosensitizers can exhibit "dark toxicity" (toxicity in the absence of light), poor photostability, and the high cost of precious metals can be a barrier.[1][2] Heavy-atom-free photosensitizers, such as this compound analogs, are designed to circumvent these issues by employing innovative molecular strategies to achieve high ROS generation efficiency without the need for a heavy atom.[1][2][3]
This compound Analogs: Superior Photophysical and Photochemical Properties
Heavy-atom-free BODIPY-based photosensitizers have been engineered to possess superior photophysical and photochemical properties.[1][2] These advantages are achieved through various molecular design approaches, including the introduction of twisted π-conjugation systems, spin-orbit charge-transfer intersystem crossing (SOCT-ISC), and radical-enhanced intersystem crossing.[1][2][3]
Quantitative Comparison of Photosensitizer Performance
The following table summarizes the key performance indicators of a representative heavy-atom-free BDP derivative compared to a traditional heavy-atom-containing photosensitizer, Photofrin®, and a heavy-atom-containing porphyrin derivative (a common class of PS).
| Property | Heavy-Atom-Free BDP Derivative (Representative) | Photofrin® (Heavy-Atom) | Benzoporphyrin Derivative (BPD-MA) (Heavy-Atom) |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.60 - 0.95[4][5] | ~0.89[6] | High (Specific value varies) |
| Molar Extinction Coefficient (ε) | High (>80,000 M⁻¹cm⁻¹) | Moderate | High |
| Wavelength of Max. Absorption (λmax) | Tunable (typically 500-700 nm) | ~630 nm[7] | ~690 nm |
| Dark Toxicity (IC50) | High (>50 µM) | Low | Low |
| Phototoxicity (IC50) | Low (nM to low µM range)[8] | µM range | ng/mL range[9] |
| Photostability | High[10] | Moderate | Moderate |
Experimental Protocols
To ensure the reproducibility and transparent evaluation of photosensitizer efficacy, detailed experimental protocols are crucial.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon light irradiation. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached by singlet oxygen.
Protocol:
-
Prepare a solution of the photosensitizer and DPBF in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Use a reference photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue) for comparison.
-
Irradiate the solution with a light source at the absorption maximum of the photosensitizer.
-
Monitor the decrease in the absorbance of DPBF at its characteristic wavelength (around 415 nm) over time using a UV-Vis spectrophotometer.
-
The ΦΔ of the sample is calculated relative to the reference using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where k is the rate of DPBF decomposition and I is the rate of light absorption by the photosensitizer.
Cellular Uptake and Localization
Understanding the cellular uptake and subcellular localization of a photosensitizer is critical for predicting its therapeutic efficacy.
Protocol:
-
Culture cancer cells (e.g., HeLa, MCF-7) in appropriate cell culture plates.
-
Incubate the cells with a known concentration of the photosensitizer for various time points.
-
For localization, co-stain the cells with fluorescent trackers for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Wash the cells to remove the extracellular photosensitizer.
-
Visualize the intracellular fluorescence of the photosensitizer and organelle trackers using a confocal laser scanning microscope.
-
Quantify the cellular uptake by lysing the cells and measuring the fluorescence intensity using a fluorometer or by flow cytometry.
In Vitro Phototoxicity Assay (MTT Assay)
The phototoxicity of a photosensitizer is its ability to kill cells upon light activation. The MTT assay is a colorimetric assay that measures cell viability.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a specific duration.
-
Wash the cells and replace the medium with fresh, photosensitizer-free medium.
-
Irradiate the cells with a light source at the appropriate wavelength and light dose.
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50).
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles and experimental procedures, the following diagrams have been generated.
References
- 1. Boron dipyrromethene (BODIPY)-based photosensitizers for photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Photophysical Properties of Tumor-Targeted Water-Soluble BODIPY Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Image-Based Quantification of Benzoporphyrin Derivative Uptake, Locali" by Michael D. Glidden, Jonathan P. Celli et al. [digitalcommons.dartmouth.edu]
- 5. mdpi.com [mdpi.com]
- 6. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Performance of BDP-4, a Novel Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and performance of a representative novel photosensitizer, designated here as BDP-4, against the clinically established photosensitizer, Photofrin®. The information presented is intended to aid researchers and drug development professionals in understanding the characteristics of next-generation photodynamic therapy (PDT) agents. To facilitate this comparison, "this compound" is modeled after a well-documented 2,6-diiodo-BODIPY derivative, a class of compounds known for their excellent photophysical properties.
Executive Summary
Photodynamic therapy is a clinically approved modality for cancer treatment that utilizes a photosensitizer, light, and oxygen to induce targeted cell death. While Photofrin®, the first-generation photosensitizer, has been instrumental in establishing PDT, there is a continuous search for new agents with improved properties. This compound, representing a modern class of BODIPY-based photosensitizers, offers distinct advantages in terms of its well-defined chemical structure, high singlet oxygen quantum yield, and tunable photophysical properties. This guide presents a side-by-side comparison of this compound and Photofrin®, covering their synthesis and manufacturing, key performance metrics, and the underlying mechanism of action.
Data Presentation: Performance Comparison
The following tables summarize the key quantitative data for this compound (modeled on 2,6-diiodo-BODIPY) and Photofrin®.
Table 1: Physicochemical and Photophysical Properties
| Property | This compound (2,6-diiodo-BODIPY model) | Photofrin® (porfimer sodium) |
| Chemical Structure | Well-defined single molecule | Complex mixture of porphyrin oligomers[1][2][3] |
| Molecular Weight | ~586 g/mol (for a representative structure) | Variable, mixture of oligomers up to 8 units[1][2][3] |
| Absorption Maxima (λmax) | ~530-550 nm | ~400 nm (Soret band), ~630 nm (Q-band)[1] |
| Molar Extinction Coefficient (ε) | High (>80,000 M⁻¹cm⁻¹) | Lower at the therapeutic wavelength |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (can be >0.80)[4] | Moderate (~0.60 - 0.85 in various solvents)[5] |
| Fluorescence Quantum Yield (ΦF) | Low (due to heavy atom effect) | Low |
| Solubility | Generally soluble in organic solvents; can be modified for aqueous solubility | Water-soluble formulation |
Table 2: In Vitro Performance (Phototoxicity)
| Parameter | This compound (mono-styryl-2,6-diiodo-BODIPY model) | Photofrin® |
| Cell Line | HEp2 (human laryngeal carcinoma) | (Data from various studies) |
| Light Source | Not specified | 630 nm laser |
| Light Dose | 1.5 J/cm² | Variable |
| IC50 (Dark Toxicity) | > 100 µM | Generally low dark toxicity |
| IC50 (Phototoxicity) | 2-15 µM[6] | Varies significantly with cell line and conditions |
| Subcellular Localization | Endoplasmic Reticulum (ER) and Mitochondria[6] | Mitochondria, ER, plasma membrane |
Experimental Protocols
Synthesis of this compound (Representative 2,6-diiodo-BODIPY)
This protocol describes a general and reproducible method for the synthesis of a 2,6-diiodo-BODIPY core, which serves as our this compound model.
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of the this compound model compound.
Materials:
-
Parent BODIPY dye
-
N-Iodosuccinimide (NIS) or Iodine (I₂) and Iodic Acid (HIO₃)
-
Anhydrous dichloromethane (B109758) (DCM) or a similar solvent
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
The parent BODIPY dye is dissolved in an anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
The iodinating agent (e.g., N-iodosuccinimide) is added portion-wise to the solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the di-iodinated product.
-
Upon completion, the reaction mixture is quenched, often with a solution of sodium thiosulfate (B1220275) to remove any excess iodine.
-
The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 2,6-diiodo-BODIPY.
-
The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Manufacturing and Formulation of Photofrin®
Photofrin® is not a single molecular entity and its manufacturing involves a multi-step process starting from hematoporphyrin (B191378).
Manufacturing Principles:
-
Preparation of Hematoporphyrin Derivative (HpD): The process begins with the treatment of hematoporphyrin with a mixture of sulfuric and acetic acids. This results in the formation of a complex mixture of hematoporphyrin acetates and their dehydration products.[7]
-
Oligomerization: The resulting mixture is then treated with an alkali solution, which leads to the formation of a mixture of porphyrin oligomers connected by ether and ester linkages.[7]
-
Purification: The crude product undergoes a purification process, which may involve techniques like gel filtration or preparative high-performance liquid chromatography (HPLC), to isolate the fraction with the desired oligomer chain lengths and biological activity.
-
Formulation: The purified porfimer sodium is freeze-dried to create a sterile powder.[1][2] For clinical use, it is reconstituted with a suitable sterile diluent, such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[8][9]
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a critical measure of a photosensitizer's performance. A common indirect method involves a chemical trap.
Materials:
-
Photosensitizer (this compound or Photofrin®)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF, or 9,10-anthracenediyl-bis(methylene) dimalonic acid - ABDA)
-
A reference photosensitizer with a known ΦΔ in the same solvent (e.g., methylene (B1212753) blue, rose bengal)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
Procedure:
-
Solutions of the photosensitizer, the chemical trap, and the reference are prepared in a suitable solvent. The concentrations are adjusted to have similar absorbance at the excitation wavelength.
-
The solution containing the photosensitizer and the trap is irradiated with a monochromatic light source at the absorption maximum of the photosensitizer.
-
The decrease in the absorption of the chemical trap is monitored over time using a spectrophotometer. The rate of this decrease is proportional to the rate of singlet oxygen generation.
-
The experiment is repeated under identical conditions with the reference photosensitizer.
-
The singlet oxygen quantum yield of the sample is calculated by comparing its rate of trap degradation to that of the reference compound.
Mechanism of Action: PDT-Induced Apoptosis
Upon activation by light, both this compound and Photofrin® transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This initiates a cascade of cellular events, primarily leading to apoptosis (programmed cell death). The subcellular localization of the photosensitizer plays a crucial role in determining the specific apoptotic pathways that are activated.[10]
PDT-Induced Apoptosis Signaling Pathway
Caption: Key signaling events in PDT-induced apoptosis.
The primary mechanism involves the intrinsic (mitochondrial) pathway. Singlet oxygen damages the mitochondria, leading to the release of cytochrome c.[10] Cytochrome c, in the cytosol, complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[10] Activated caspase-9 then activates the executioner caspase, caspase-3.[11] In some systems, the extrinsic pathway can also be initiated, involving the activation of death receptors like Fas, leading to the activation of caspase-8, which can also activate caspase-3.[12] The activation of caspase-3 orchestrates the final stages of apoptosis, including the cleavage of cellular proteins and DNA fragmentation.[12]
Conclusion
The reproducibility of synthesis and performance of photosensitizers is paramount for their clinical translation. This compound, as a representative of the BODIPY class of dyes, offers a distinct advantage due to its well-defined molecular structure, which allows for consistent, reproducible synthesis and predictable performance. In contrast, Photofrin® is a complex mixture, which poses challenges for characterization and batch-to-batch consistency.
From a performance perspective, this compound and similar next-generation photosensitizers often exhibit higher molar extinction coefficients and singlet oxygen quantum yields compared to Photofrin®. This suggests the potential for greater therapeutic efficacy at lower drug and light doses. However, Photofrin® has a long history of clinical use and a well-established safety profile.
The choice of photosensitizer will ultimately depend on the specific clinical application, desired photophysical properties, and the target tissue. The continued development and characterization of novel photosensitizers like this compound are crucial for advancing the field of photodynamic therapy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Porfimer sodium - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, spectroscopic, and in vitro investigations of 2,6-diiodo-BODIPYs with PDT and bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
BDP-4 performance in different solvent environments
A Comprehensive Comparison of BDP-4 and Alternative Fluorophores in Diverse Solvent Environments
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. Boron-dipyrromethene (BDP) dyes are a prominent class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. This guide provides an objective comparison of the performance of this compound with two common alternatives, PM546 and BODIPY FL, in various solvent environments. The data presented herein, supported by detailed experimental protocols, will assist in making an informed choice for specific research applications.
The performance of fluorescent dyes is intrinsically linked to the surrounding solvent's properties, such as polarity, viscosity, and proticity. These factors can influence the dye's electronic structure and, consequently, its photophysical characteristics. Understanding these solvent effects is crucial for optimizing experimental conditions and ensuring reliable and reproducible results.
Performance Comparison in Different Solvents
The following table summarizes the key photophysical properties of this compound, PM546, and BODIPY FL in a range of solvents with varying polarities. The data has been compiled from various studies to provide a comparative overview.
| Solvent | Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Toluene | This compound | ~525 | ~595-620 | ~0.58 | ~5.08[1] |
| PM546 | 522 | 542 | 0.89 | 3.5 | |
| BODIPY FL | 503 | 512 | 0.97 | 5.7 | |
| Acetonitrile | This compound | ~515-525 | ~595-620 | ~0.16 | Data not available |
| PM546 | 518 | 538 | 0.75 | 3.3 | |
| BODIPY FL | 497 | 507 | 0.77 | 5.4 | |
| Methanol | This compound | ~515-525 | ~595-620 | ~0.11 | Data not available |
| PM546 | 515 | 537 | 0.65 | 3.1 | |
| BODIPY FL | 496 | 505 | 0.53 | 5.3 | |
| Chloroform | This compound | Data not available | Data not available | Data not available | Data not available |
| PM546 | 525 | 545 | 0.91 | 3.6 | |
| BODIPY FL | 503 | 512 | 0.92 | 5.6 | |
| Cyclohexane | This compound | Data not available | Data not available | Data not available | Data not available |
| PM546 | 520 | 539 | 0.95 | 3.8 | |
| BODIPY FL | 493 | 503 | 0.99 | 5.9 |
Note: Data for this compound is based on a derivative and may vary slightly for the parent compound. "Data not available" indicates that specific values for that dye in the respective solvent were not found in the surveyed literature. The performance of BODIPY dyes can be significantly affected by their specific substituents.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount. Below are detailed methodologies for two key experiments:
Measurement of Fluorescence Quantum Yield (Φ_f)
The absolute method using an integrating sphere is a reliable technique for determining the fluorescence quantum yield.
Materials and Equipment:
-
Fluorometer equipped with an integrating sphere
-
Calibrated light source (e.g., Xenon lamp)
-
Quartz cuvettes (10 mm path length)
-
Solvent of interest (spectroscopic grade)
-
Fluorescent dye sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in the chosen solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.
-
Blank Measurement (Solvent):
-
Fill a cuvette with the pure solvent and place it in the integrating sphere.
-
Record the spectrum of the excitation source scattering by the solvent. This serves as the reference measurement (L_a).
-
-
Sample Measurement:
-
Place the cuvette containing the dye solution in the integrating sphere.
-
Record the spectrum, which will include both the scattered excitation light (L_c) and the emitted fluorescence (E_c).
-
-
Data Analysis:
-
Integrate the area under the scattered excitation peak for both the blank (A_a) and the sample (A_c).
-
Integrate the area under the emission peak for the sample (A_em).
-
The fluorescence quantum yield (Φ_f) is calculated using the following equation: Φ_f = A_em / (A_a - A_c)
-
Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Materials and Equipment:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
High-speed photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)
-
TCSPC electronics (including a time-to-amplitude converter - TAC, and a multi-channel analyzer - MCA)
-
Sample holder and optics
-
Fluorescent dye sample
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Prepare a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in the solvent of interest.
-
Measure the temporal profile of the scattered excitation light. This provides the IRF of the instrument.
-
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent dye solution.
-
Acquire the fluorescence decay histogram by collecting single-photon events over a large number of excitation cycles. The collection rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a model decay function (e.g., a single, bi-, or tri-exponential decay). The fitting process yields the fluorescence lifetime(s) (τ).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye in different solvent environments.
Caption: Workflow for characterizing fluorescent dyes.
References
Safety Operating Guide
Personal protective equipment for handling BDP-4
Product Identifier: BDP-4 Chemical Name: 5,5-difluoro-2-iodo-3,7-bis(4-methoxyphenyl)-1,9-diphenyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1][2][3][4]triazaborinine CAS Number: 2566625-99-6 Class: Aza-BODIPY-type photosensitizer
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 2566625-99-6) is not publicly available. The information provided below is based on the general properties of aza-BODIPY compounds and standard laboratory safety protocols for handling photosensitizing agents. It is imperative to supplement this guidance with a thorough risk assessment before commencing any work.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and General Precautions
This compound is an aza-BODIPY-type photosensitizer.[1] Photosensitizers are compounds that can be excited by light to induce chemical reactions, often generating reactive oxygen species (ROS). While specific toxicity data for this compound is unavailable, compounds of this class should be handled with care due to their potential reactivity, especially upon light exposure. Assume the compound is harmful if swallowed, inhaled, or comes into contact with skin.
Primary Hazards:
-
Photosensitivity: The defining characteristic of this compound. Accidental exposure to skin or eyes, followed by light exposure, could lead to phototoxic reactions.
-
Chemical Reactivity: May be incompatible with strong oxidizing agents.
-
Unknown Toxicity: The toxicological properties of this compound have not been fully investigated. Handle with the same precautions as a substance with unknown toxicity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Preparing Solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Handling Stock Solutions | Chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant splash risk. | Nitrile gloves. Change gloves immediately if contaminated. | Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Experimental Procedures | Chemical splash goggles and face shield. | Nitrile gloves. Frequent changes are recommended. | Laboratory coat. | Use in a certified chemical fume hood to avoid inhalation of aerosols or vapors. |
| Waste Disposal | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if performed in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its disposal.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. As a photosensitizer, its use will be highly specific to the experimental design, particularly in the context of photodynamic therapy (PDT) research.[4][5] General steps for a typical in vitro PDT experiment would involve:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Incubation with this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired concentration in cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for a specific period to allow for cellular uptake.
-
Irradiation: Wash the cells to remove any extracellular this compound. Add fresh medium and irradiate the cells with a light source of a wavelength that corresponds to the absorption maximum of this compound. The light dose will need to be optimized for the specific cell line and this compound concentration.
-
Post-Irradiation Incubation: Return the cells to the incubator for a period to allow for the phototoxic effects to manifest.
-
Assessment of Cytotoxicity: Evaluate cell viability using a standard assay (e.g., MTT, LDH).
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Unused this compound powder should be disposed of in its original container or a clearly labeled, sealed container as hazardous chemical waste.
-
Contaminated consumables (e.g., pipette tips, gloves, weigh boats) should be collected in a designated, sealed waste bag or container and disposed of as solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, sealed, and chemically resistant waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) to remove any residue. The solvent rinse should be collected as hazardous liquid waste.
-
After the initial solvent rinse, glassware can be washed using standard laboratory procedures.
-
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. "In Vitro Photodynamic Studies of a BODIPY-Based Photosensitizer" by Bosung Kim, Binglin Sui et al. [digitalcommons.njit.edu]
- 2. Synthesis and Photophysical Properties of Tumor-Targeted Water-Soluble BODIPY Photosensitizers for Photodynamic Therapy [mdpi.com]
- 3. Antimicrobial Photodynamic Therapy as a Technique for Decontamination of Acrylic Resin Devices Provided by Different Dental Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
